5-Bromo-6-chloronicotinoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNQINQRAPGCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-6-chloronicotinoyl chloride: A Key Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 5-Bromo-6-chloronicotinoyl chloride, a crucial building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a di-halogenated derivative of nicotinoyl chloride, the acyl chloride of nicotinic acid (Vitamin B3). The presence of the bromine and chlorine atoms on the pyridine ring, in conjunction with the reactive acyl chloride group, makes it a versatile intermediate for introducing the 5-bromo-6-chloropyridine-3-carbonyl moiety into a wide range of molecules.
Chemical Structure:
Physicochemical and Spectroscopic Data:
A summary of the key physicochemical and spectroscopic data for this compound and its precursor, 5-Bromo-6-chloronicotinic acid, is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | 5-Bromo-6-chloronicotinic acid |
| CAS Number | 78686-84-7[1] | 29241-62-1[2] |
| Molecular Formula | C6H2BrCl2NO[1] | C6H3BrClNO2[2] |
| Molecular Weight | 254.90 g/mol [3] | 236.45 g/mol [2] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder to crystal[2] |
| Melting Point | No data available | 166-168 °C[2] |
| Boiling Point | No data available | 370.0 ± 42.0 °C (Predicted)[2] |
| Solubility | Reacts with protic solvents | Soluble in Methanol[2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound | 5-Bromo-6-chloronicotinic acid |
| ¹H NMR | Predicted to show two distinct proton signals in the aromatic region.[4] | (400 MHz, DMSO-d6): δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H)[2] |
| ¹³C NMR | No data available | No data available |
| IR Spectroscopy | Expected to show a strong absorption for the C=O stretching of the acyl chloride. | Expected to show characteristic absorptions for the carboxylic acid C=O and O-H stretching. |
| Mass Spectrometry | No data available | No data available |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid.[4] This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Synthesis of 5-Bromo-6-chloronicotinic acid
A detailed experimental protocol for the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, is as follows:
Reaction: 5-Bromo-6-hydroxynicotinic acid is converted to 5-Bromo-6-chloronicotinic acid using a chlorinating agent.
Procedure:
-
To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[2]
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
After the reaction is complete, carefully and slowly pour the reaction mixture into ice water and continue stirring for 2 hours.[2]
-
Collect the precipitated solid by filtration.[2]
-
Dissolve the solid in ethyl acetate (300 mL) and dry the solution over anhydrous sodium sulfate.[2]
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the product.[2]
Synthesis of this compound
The following is a general experimental protocol for the synthesis of this compound from 5-Bromo-6-chloronicotinic acid.
Reaction: 5-Bromo-6-chloronicotinic acid is reacted with thionyl chloride to form the acyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place 5-Bromo-6-chloronicotinic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane can be used.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation or recrystallization, though its reactive nature can make this challenging.
Reactivity and Applications in Drug Development
This compound is a highly reactive compound due to the presence of the acyl chloride functional group. This makes it an excellent electrophile for reactions with a variety of nucleophiles.
Key Reactions:
-
Amide Formation: It readily reacts with primary and secondary amines to form the corresponding N-substituted 5-bromo-6-chloronicotinamides. This is a widely used reaction in the synthesis of biologically active molecules.
-
Ester Formation: It reacts with alcohols and phenols to produce 5-bromo-6-chloronicotinate esters.[4]
-
Friedel-Crafts Acylation: It can be used to acylate aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst.
The dual halogen substitution on the pyridine ring provides additional opportunities for synthetic diversification. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity.
This versatility makes this compound a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the synthesis and derivatization of this compound.
Caption: Synthetic pathway from the precursor to key derivatives of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 5-Bromo-6-chloronicotinoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the experimental protocols for the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, and its subsequent conversion to the final product. Quantitative data is presented in clear tabular format, and a visual representation of the synthesis pathway is provided.
Synthesis Pathway Overview
The primary route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, from 5-bromo-6-hydroxynicotinic acid. The second step is the chlorination of this precursor to yield the final acid chloride.
Technical Guide: Spectroscopic and Synthetic Profile of 5-Bromo-6-chloronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a standard synthetic protocol for 5-Bromo-6-chloronicotinoyl chloride (CAS No. 78686-84-7). This reactive acyl chloride is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel nicotinamide derivatives and other complex heterocyclic systems. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its precursor, 5-Bromo-6-chloronicotinic acid, and structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.9 - 9.1 | d | ~2.0 | H-2 |
| ~8.6 - 8.8 | d | ~2.0 | H-4 |
Prediction based on ¹H NMR data for 5-Bromo-6-chloronicotinic acid, which shows two doublets in the aromatic region at 8.85 and 8.53 ppm. The conversion of the carboxylic acid to the more electron-withdrawing acyl chloride is expected to shift both protons slightly downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 172 | C=O (acyl chloride) |
| ~155 - 158 | C-6 |
| ~148 - 151 | C-2 |
| ~142 - 145 | C-4 |
| ~125 - 128 | C-5 |
| ~122 - 125 | C-3 |
Prediction based on the known effects of acyl chloride functionality and halogen substituents on the pyridine ring.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750 - 1790 | C=O stretch (acyl chloride) |
| ~1550 - 1600 | C=N and C=C stretch (aromatic ring) |
| ~1000 - 1200 | C-Cl stretch |
| ~700 - 800 | C-Br stretch |
The key diagnostic peak is the strong carbonyl absorption of the acyl chloride, which is expected at a higher wavenumber compared to the corresponding carboxylic acid.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 253, 255, 257 | [M]⁺ molecular ion cluster |
| 218, 220, 222 | [M-Cl]⁺ fragment |
| 174, 176 | [M-Br-Cl]⁺ fragment |
The molecular ion will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms.
Experimental Protocol: Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid, using a chlorinating agent such as thionyl chloride (SOCl₂)[1].
Materials and Reagents:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube
-
Rotary evaporator
Procedure:
-
To a solution of 5-Bromo-6-chloronicotinic acid in anhydrous dichloromethane, add an excess of thionyl chloride (typically 2-5 equivalents).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.
-
The crude this compound is obtained as a solid or oil and can be used in subsequent reactions without further purification, or it can be purified by distillation or crystallization if necessary.
Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
Logical Relationship of Synthesis and Analysis
The diagram below outlines the logical progression from the starting material to the final product and its subsequent characterization.
References
5-Bromo-6-chloronicotinoyl Chloride: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloronicotinoyl chloride is a halogenated pyridine derivative that, while not extensively studied for its own biological activities, serves as a crucial building block in the synthesis of potentially bioactive molecules. Its structural features, including the presence of bromine and chlorine atoms on the pyridine ring and a reactive acyl chloride group, make it an attractive starting material for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives of this compound by examining the reported activities of structurally related compounds. The potential for anticancer, antimicrobial, and kinase inhibitory activities is discussed, supported by a review of relevant literature. Detailed experimental protocols for the synthesis of derivatives and biological evaluation are provided to facilitate further research in this area.
Introduction
This compound belongs to the family of nicotinic acid derivatives, a class of compounds known for its diverse pharmacological properties. The parent compound, nicotinic acid (niacin or vitamin B3), and its derivatives are involved in numerous physiological processes. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activities of these molecules. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets.
While direct biological data on this compound is scarce in publicly available literature, its precursor, 5-bromo-6-chloronicotinic acid, is recognized as a versatile intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This guide focuses on the potential biological activities of derivatives that can be synthesized from this compound, drawing on published data for structurally analogous compounds.
Potential Biological Activities of this compound Derivatives
The reactivity of the acyl chloride group in this compound allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and ketones. By coupling this reactive core with various amines, alcohols, and other nucleophiles, libraries of novel compounds can be generated and screened for different biological activities.
Anticancer Activity
Derivatives of nicotinic acid and related heterocyclic compounds have shown promise as anticancer agents. The presence of halogens can contribute to their cytotoxic effects. For instance, certain chalcone-like molecules containing bromo and chloro substitutions have demonstrated significant inhibitory activity against various cancer cell lines.[2]
Furthermore, the combination of a thiazolidinone moiety with a chloro-substituted aromatic ring has been explored for the design of potential anticancer agents.[3] This suggests that derivatives of this compound incorporating thiazolidinone or similar heterocyclic systems could exhibit cytotoxic activity.
The proposed mechanism of action for many anticancer agents involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Derivatives of this compound could potentially target pathways such as:
-
Kinase Signaling: As discussed in the following section, halogenated pyridines are known to inhibit protein kinases.
-
Apoptosis Induction: The cytotoxic effects could be mediated by the induction of programmed cell death.
A logical workflow for investigating the anticancer potential of derivatives is outlined below.
Antimicrobial Activity
Nicotinamide and its derivatives have been investigated for their antimicrobial properties.[4][5] The introduction of halogens into the structure can enhance this activity. For example, studies on flavonoid derivatives have shown that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties.[6]
Derivatives of this compound, particularly amides and hydrazones, could be synthesized and tested against a panel of pathogenic bacteria and fungi. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 1: Reported Antimicrobial Activity of Nicotinamide Derivatives
| Compound Class | Organism(s) | Activity Metric | Reported Value |
| Nicotinic acid hydrazides | Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans | 50% Growth Inhibition | 0.008 - 1 mM[4] |
| N'-Nicotinoyl sulfonohydrazides | Staphylococcus fecalis, Salmonella Paratyphi B | Zone of Inhibition | Moderate to Outstanding[7] |
| Substituted phenylfuranylnicotinamidines | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial Activity | Greater than fluoro-substituted counterparts[8] |
Kinase Inhibitory Activity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts.
Chloropyridine and chloropyrimidine derivatives have been identified as covalent inhibitors of kinases, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1).[1] These compounds typically act via a nucleophilic substitution reaction between a cysteine residue in the kinase active site and the chloro-substituted heterocyclic ring.
The 5-bromo-6-chloro-pyridine core of the title compound is an attractive scaffold for the design of novel kinase inhibitors. The chloro substituent at the 6-position is susceptible to nucleophilic attack, potentially enabling covalent bond formation with a target kinase.
Experimental Protocols
Synthesis of N-Phenylamides of 5-Bromo-6-chloronicotinic Acid
This protocol is adapted from the synthesis of N-phenylnicotinamides and serves as a general procedure for the synthesis of amide derivatives from this compound.[9]
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Chloroform (CHCl₃)
-
10% Hydrochloric acid (HCl)
-
Aqueous ethanol
Procedure:
-
Preparation of this compound: A mixture of 5-bromo-6-chloronicotinic acid (1.0 eq) and thionyl chloride (excess) is heated at reflux until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
Amide Synthesis: The freshly prepared this compound is dissolved in chloroform. An excess amount of the appropriately substituted aniline (e.g., 2.2 eq) dissolved in chloroform is added dropwise to the acid chloride solution with stirring.
-
Work-up: The reaction mixture is stirred for a period of time (e.g., 1-2 hours) at room temperature. The resulting mixture, containing the precipitated product and amine hydrochloride, is filtered. The filtrate is washed with 10% hydrochloric acid and then water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude amide.
-
Purification: The crude product is recrystallized from aqueous ethanol to afford the pure N-phenyl-5-bromo-6-chloronicotinamide.
In vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[4][5]
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the reactivity of its acyl chloride group, a diverse range of derivatives can be synthesized and evaluated for various biological activities. The existing literature on structurally related halogenated nicotinic acid derivatives suggests that promising avenues for investigation include anticancer, antimicrobial, and kinase inhibitory activities. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds derived from this versatile chemical intermediate. Further research into the biological activities of this compound derivatives is warranted and has the potential to yield novel drug candidates.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The N-substituted amides of 5-Bromo-6-chloronicotinic acid are of significant interest as versatile intermediates in the synthesis of bioactive molecules.[1][2][3] The presence of halogen atoms on the pyridine ring provides reactive handles for further functionalization, making these compounds valuable building blocks in medicinal chemistry.[1] This document provides detailed protocols for the synthesis of amides via the reaction of 5-Bromo-6-chloronicotinoyl chloride with primary and secondary amines, a method that offers high yields and straightforward purification.[4][5]
General Reaction Scheme
The synthesis proceeds in two main stages: the formation of the acyl chloride from 5-Bromo-6-chloronicotinic acid, followed by the coupling of the acyl chloride with an amine to form the desired amide.
Stage 1: Formation of this compound
5-Bromo-6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride, to yield the corresponding acyl chloride.[6][7] This activated intermediate is typically used immediately in the next step without extensive purification.
Stage 2: Amide Formation
The freshly prepared this compound is then reacted with a suitable primary or secondary amine in the presence of a base to neutralize the HCl generated during the reaction. This results in the formation of the N-substituted 5-Bromo-6-chloronicotinamide.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of N-phenylamides of 5-bromo-6-chloronicotinic acid.[4][5]
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add 5-Bromo-6-chloronicotinic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 5-10 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a viscous oil or solid and is used directly in the next step.
Protocol 2: General Synthesis of N-Aryl-5-Bromo-6-chloronicotinamides
Materials:
-
Crude this compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine) (2.0 eq)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous solvent.
-
In a separate flask, dissolve the substituted aniline (2.0 eq) in the same anhydrous solvent. One equivalent of the amine acts as the nucleophile, and the second equivalent acts as a base to neutralize the HCl byproduct.
-
Cool the amine solution in an ice bath and slowly add the solution of this compound dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
The reaction mixture will likely contain the precipitated amine hydrochloride salt.
-
The workup procedure will depend on the solubility of the amide product:
-
For chloroform-soluble amides: Filter the reaction mixture to remove the amine hydrochloride precipitate. Wash the filtrate successively with water and dilute hydrochloric acid to remove any remaining aniline and its salt. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide.
-
For chloroform-insoluble amides: Collect the entire precipitate by filtration. Resuspend the solid in water to dissolve the amine hydrochloride. Collect the remaining insoluble crude amide by filtration.
-
-
Purify the crude amide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-aryl-5-Bromo-6-chloronicotinamide. Yields are typically high, often exceeding 80%.[5]
Data Presentation
The following table summarizes representative data for a series of N-(substituted phenyl)-5-bromo-6-chloronicotinamides, adapted from the literature.[5]
| Substituent (on Phenyl Ring) | Yield (%) | Melting Point (°C) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| H | >80 | 145-146 | 1665 | 3275 |
| 4-Methyl | >80 | 169-170 | 1660 | 3260 |
| 4-Methoxy | >80 | 160-161 | 1662 | 3270 |
| 4-Chloro | >80 | 184-185 | 1668 | 3280 |
| 4-Bromo | >80 | 195-196 | 1670 | 3285 |
| 4-Nitro | >80 | 229-230 | 1675 | 3300 |
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of N-aryl-5-bromo-6-chloronicotinamides.
Caption: Experimental workflow for the synthesis of N-aryl-5-bromo-6-chloronicotinamides.
Caption: General mechanism for the nucleophilic acyl substitution reaction.
Applications and Significance
5-Bromo-6-chloronicotinic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals and agrochemicals.[1] The ability to readily form amide bonds with a wide range of amines allows for the creation of large libraries of compounds for screening in drug discovery programs. The halogen substituents on the pyridine ring can be further modified through cross-coupling reactions, providing access to a diverse array of complex molecules.[3] This makes the protocols described herein highly relevant for researchers in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 3. 5-Bromo-6-chloronicotinic acid [myskinrecipes.com]
- 4. "Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontini" by Frank L. Setliff and Jody Z. Caldwell [scholarworks.uark.edu]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 7. 5-Bromo-6-chloronicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation with 5-Bromo-6-chloronicotinoyl chloride is a key chemical transformation for the synthesis of a variety of N-substituted nicotinamides. These compounds are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. Nicotinamide derivatives are known to play roles in various cellular processes, including energy metabolism and signaling pathways.[1][][3] Specifically, substituted nicotinamides have been investigated as potential fungicides by targeting enzymes like succinate dehydrogenase (SDH) in the Krebs cycle.[4][5] The protocol described herein is based on the established work of Setliff and Caldwell, who synthesized a series of N-phenylamides of 5-bromo-6-chloronicotinic acid.[6] This reaction proceeds via a robust two-step process involving the initial conversion of 5-bromo-6-chloronicotinic acid to its highly reactive acid chloride, followed by the acylation of a primary amine.
Data Presentation
The acylation of various substituted anilines with this compound typically proceeds in high yield. The following table summarizes representative data for this reaction.
| Amine Substrate (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80 | 162-163 |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 198-199 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80 | 179-180 |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 185-186 |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80 | 181-182 |
Note: The data presented are based on the findings reported by Setliff and Caldwell (1991) and are representative of the typical efficiency of this protocol.[6]
Experimental Protocols
This protocol details the synthesis of N-substituted amides via acylation with this compound. The procedure is divided into two main parts: the preparation of the acid chloride and the subsequent acylation of the amine.
Part 1: Preparation of this compound
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine 5-Bromo-6-chloronicotinic acid (0.0021 mol, 1 equivalent) with an excess of thionyl chloride (e.g., 3-5 mL).
-
Fit the flask with a reflux condenser and gently reflux the mixture for 30 minutes. The solid acid should completely dissolve during this time.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is used immediately in the next step without further purification.[6]
Part 2: Acylation of Primary Amines (e.g., Substituted Anilines)
Materials:
-
Crude this compound (from Part 1)
-
Substituted aniline (or other primary amine)
-
Chloroform (CHCl₃)
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
Beakers, Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the freshly prepared this compound in chloroform.
-
Add an excess amount of the desired substituted aniline to the chloroform solution.
-
Heat the reaction mixture.
-
Follow either Workup Procedure A or Workup Procedure B based on the solubility of the product.[6]
Workup Procedure A (for chloroform-soluble amides):
-
After the reaction is complete, wash the chloroform solution twice with 10% hydrochloric acid to remove excess aniline.
-
Evaporate the chloroform to yield the crude amide product.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified N-substituted-5-bromo-6-chloronicotinamide.[6]
Workup Procedure B (for chloroform-insoluble amides):
-
If the amide product precipitates from the chloroform along with the amine hydrochloride, collect the precipitate by filtration.
-
Suspend the precipitate in water and stir magnetically. This will dissolve the amine hydrochloride, leaving the crude amide as a solid.
-
Collect the residual crude amide by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified N-substituted-5-bromo-6-chloronicotinamide.[6]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-6-chloronicotinoyl chloride as a key intermediate in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are intended to serve as a guide for the practical application of this versatile reagent in the laboratory setting, particularly for the development of novel compounds in medicinal chemistry and drug discovery.
Introduction
This compound is a reactive acyl chloride derivative of nicotinic acid. Its utility in organic synthesis stems from its function as a robust acylating agent, allowing for the efficient introduction of the 5-bromo-6-chloropyridin-3-oyl moiety into a variety of molecular scaffolds. This feature is particularly valuable in the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The bromine and chlorine substituents on the pyridine ring also offer opportunities for further functionalization through cross-coupling reactions, enhancing the molecular diversity of the resulting products.
Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis is in the construction of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidinones. These structures are of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and anticancer properties.
A key synthetic strategy involves the reaction of this compound with amino-substituted heterocyclic precursors. The acyl chloride readily reacts with primary and secondary amines to form an amide bond, which can then undergo intramolecular cyclization to yield the desired fused heterocyclic system.
Experimental Protocols
General Safety Precautions
This compound is a reactive and potentially corrosive compound. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Synthesis of this compound from 5-Bromo-6-chloronicotinic acid
Protocol 1: Preparation of this compound
This protocol describes the conversion of 5-Bromo-6-chloronicotinic acid to the corresponding acyl chloride.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
Procedure:
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Synthesis of a Fused Heterocycle: 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
This protocol provides a representative example of the synthesis of a pyrido[2,3-d]pyrimidin-4-one derivative.
Materials:
-
This compound
-
2-Amino-6-phenylpyrimidin-4(3H)-one
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Dissolve 2-Amino-6-phenylpyrimidin-4(3H)-one (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and TEA (2.0 eq) under an inert atmosphere.
-
Slowly add a solution of freshly prepared this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.
Quantitative Data Summary
| Step | Reactants | Product | Solvent | Reagents | Time (h) | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-6-chloronicotinic acid | This compound | DCM | SOCl₂, DMF (cat.) | 2-4 | 0 to RT | >95 (crude) |
| 2 | This compound, 2-Amino-6-phenylpyrimidin-4(3H)-one | 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one | Pyridine/DCM | - | 12-24 | 0 to RT | 60-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of the acyl chloride from the carboxylic acid.
Diagram 2: Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Derivative
Caption: General workflow for the synthesis of a fused heterocycle.
Diagram 3: Logical Relationship of the Synthetic Pathway
Caption: Step-by-step logic of the synthetic process.
Application Notes and Protocols: 5-Bromo-6-chloronicotinoyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinoyl chloride is a key heterocyclic building block employed in the synthesis of a variety of kinase inhibitors. Its di-halogenated pyridine core provides two reactive sites that can be sequentially functionalized to generate complex molecular architectures with potent and selective inhibitory activity against various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on p38 MAP kinase and Spleen Tyrosine Kinase (Syk), which are implicated in inflammatory diseases.
Core Application: Amide Bond Formation
The primary application of this compound in this context is the formation of an amide bond through reaction with a primary or secondary amine. The resulting N-substituted-5-bromo-6-chloronicotinamide serves as a crucial intermediate for further diversification, typically through cross-coupling reactions at the bromine and chlorine positions.
Targeted Kinase Signaling Pathways
The kinase inhibitors synthesized using this building block often target key signaling molecules involved in inflammation and immune responses.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and allergies.
Caption: Syk Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are based on general procedures for the synthesis of N-substituted-5-bromo-6-chloronicotinamides as intermediates for kinase inhibitors, as described in the patent literature (e.g., US-9751837-B2).
General Experimental Workflow
The overall synthetic strategy involves a two-step process: the formation of the crucial amide intermediate, followed by further functionalization to yield the final kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of 5-Bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide (Intermediate)
This protocol describes the synthesis of a key intermediate mentioned in patent US-9751837-B2.
Materials:
-
This compound
-
(4-(tert-butyl)phenyl)methanamine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-(tert-butyl)phenyl)methanamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous DCM or THF.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide.
Data Presentation
While specific yields and IC50 values for compounds directly synthesized from this compound are not detailed in the public abstracts of the primary patent, the following table provides a template for how such data should be structured for comparison. The data presented here is illustrative.
| Compound ID | Target Kinase | IC50 (nM) | Synthetic Yield (%) |
| Example 1 | p38α | 15 | 75 |
| Example 2 | Syk | 22 | 81 |
| Example 3 | p38γ | 58 | 68 |
| Example 4 | Src | 110 | 72 |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery. The ability to selectively functionalize the two halogen atoms on the pyridine ring allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibition of various kinases. Further optimization of reaction conditions and diversification of the amine coupling partner can lead to the discovery of novel therapeutic agents for the treatment of inflammatory and other diseases.
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 5-aryl-6-chloronicotinoyl chloride derivatives. The described method is a two-step process involving a highly selective Suzuki coupling reaction followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride. This approach is predicated on the established principles of palladium-catalyzed cross-coupling reactions and standard organic transformations.
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely used in organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high functional group tolerance.[1][2] This protocol is designed to be a reliable starting point for the synthesis of a variety of 5-aryl-6-chloronicotinic acid derivatives, which are valuable intermediates in the development of novel therapeutic agents.
Experimental Strategy
The synthesis of 5-aryl-6-chloronicotinoyl chloride is accomplished in two sequential steps:
-
Regioselective Suzuki-Miyaura Coupling: A palladium-catalyzed Suzuki coupling of 5-bromo-6-chloronicotinic acid with an appropriate arylboronic acid. The reaction is expected to proceed with high regioselectivity at the more reactive C-Br bond.
-
Conversion to Acyl Chloride: The resulting 5-aryl-6-chloronicotinic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
This two-step approach is generally preferred over a direct Suzuki coupling on the acyl chloride, as the high reactivity of the acyl chloride functional group may be incompatible with the conditions of the coupling reaction, leading to potential side reactions and lower yields.
Experimental Protocols
Step 1: Synthesis of 5-Aryl-6-chloronicotinic Acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-6-chloronicotinic acid with a generic arylboronic acid.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane and Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 5-bromo-6-chloronicotinic acid (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and the aqueous layer is acidified with 1M HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford the crude 5-aryl-6-chloronicotinic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-Aryl-6-chloronicotinoyl Chloride
This protocol outlines the conversion of the 5-aryl-6-chloronicotinic acid to the corresponding acyl chloride.
Materials:
-
5-Aryl-6-chloronicotinic acid
-
Chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure using Thionyl Chloride:
-
Suspend the 5-aryl-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (2.0-5.0 eq) dropwise to the suspension at room temperature.
-
The reaction mixture is heated to reflux (typically 80-110 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-aryl-6-chloronicotinoyl chloride.
-
The product is typically used in the next step without further purification.
Procedure using Oxalyl Chloride:
-
Suspend the 5-aryl-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the mixture at 0 °C.
-
The reaction is stirred at room temperature for 1-3 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to afford the 5-aryl-6-chloronicotinoyl chloride.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling step. These are representative examples, and optimization may be required for specific substrates.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 10 | 70-80 |
Discussion
Chemoselectivity: The Suzuki coupling is expected to occur selectively at the 5-bromo position over the 6-chloro position. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The order of reactivity for halogens in oxidative addition to palladium(0) is generally I > Br > OTf > Cl.[1]
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation, other palladium sources and ligands can also be employed. For more challenging couplings, or to optimize reaction conditions, catalysts such as Pd(dppf)Cl₂ or the use of more electron-rich and bulky phosphine ligands may be beneficial.
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used bases. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Safety Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts can be pyrophoric and should be handled with care.
-
Thionyl chloride and oxalyl chloride are corrosive and toxic and should be handled with extreme caution.
-
Inert gas techniques should be used to prevent the degradation of the catalyst and reagents.
References
Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview
Introduction
5-Bromo-6-chloronicotinoyl chloride is a key heterocyclic intermediate in the development of novel agrochemicals. Its unique substitution pattern on the pyridine ring allows for the creation of a diverse range of bioactive molecules. This document provides a detailed account of its application in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity. The protocols and data presented are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
Synthetic Applications
This compound serves as a crucial building block for introducing the 5-bromo-6-chloropyridine-3-carbonyl moiety into target molecules. This is typically achieved through acylation reactions with various nucleophiles, most commonly amines, to form corresponding amides. The reactivity of the acyl chloride allows for efficient bond formation under mild conditions.
A notable application is in the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives. These compounds have been investigated for their fungicidal properties, demonstrating the utility of the 5-bromo-6-chloronicotinoyl scaffold in generating potent agrochemical candidates.
Mechanism of Action
While the specific mechanism of action for the N-(thiophen-2-yl) nicotinamide derivatives is under investigation, many nicotinamide-based agrochemicals, particularly insecticides, are known to target the nicotinic acetylcholine receptors (nAChRs) in insects. As agonists of nAChRs, they cause overstimulation of the nervous system, leading to paralysis and death. It is plausible that derivatives of this compound could exhibit a similar mode of action, though this requires empirical validation for each new compound class.
Experimental Protocols
The following protocols are based on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.
Synthesis of this compound
This protocol describes the conversion of 5-bromo-6-chloronicotinic acid to its corresponding acyl chloride.
Materials:
-
5-bromo-6-chloronicotinic acid
-
Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound. This product is typically used in the next step without further purification.
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol outlines the general procedure for the acylation of a substituted 2-aminothiophene with this compound.
Materials:
-
This compound
-
Substituted 2-aminothiophene derivative
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂).
-
Cool the mixture in an ice-water bath.
-
Add a solution of this compound (1.15 eq) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.
-
Quench the reaction by adding water.
-
Separate the organic phase and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system.
Quantitative Data
The following table summarizes the in vivo fungicidal activity of a synthesized N-(thiophen-2-yl) nicotinamide derivative against cucumber downy mildew (Pseudoperonospora cubensis).
| Compound | Rn | R1 | R2 | R3 | EC50 (mg/L)[1] |
| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 5-Br, 6-Cl | OCH₃ | CH₃ | CN | 34.29 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.
Signaling Pathway Hypothesis
Caption: Hypothesized mechanism of action via nAChR agonism.
References
Application Notes and Protocols for the Quantification of 5-Bromo-6-chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid. Acyl chlorides are important intermediates in organic synthesis, particularly in the pharmaceutical industry, for the formation of esters and amides.[1][2] Accurate quantification of this compound is crucial for reaction monitoring, yield calculation, and quality control of intermediates and final products. Due to their high reactivity, especially towards hydrolysis, direct analysis can be challenging.[1][3] Therefore, analytical methods often involve a derivatization step to convert the acyl chloride into a more stable compound suitable for chromatographic analysis.
This document provides detailed application notes and protocols for two primary analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS)
These protocols are based on established analytical principles for acyl chlorides and related nicotinic acid derivatives, providing a robust starting point for method development and validation.
Chemical Properties and Handling
This compound is expected to be a reactive compound, sensitive to moisture and nucleophiles. It will readily react with water to form the corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid, and hydrochloric acid.[1][2] Therefore, all sample handling and preparation should be performed under anhydrous conditions. The use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)
This method involves the derivatization of this compound with an alcohol, such as methanol, to form a stable methyl ester. The resulting ester possesses a chromophore, allowing for sensitive detection by UV spectroscopy.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (anhydrous, HPLC grade)
-
Acetonitrile (anhydrous, HPLC grade)
-
Triethylamine (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Syringe filters (0.45 µm, PTFE)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
3. Standard Preparation:
-
Prepare a stock solution of the derivatized standard (methyl 5-bromo-6-chloronicotinate) at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a dry vial.
-
Add 1 mL of anhydrous acetonitrile and vortex to dissolve.
-
Add 100 µL of anhydrous methanol and 10 µL of triethylamine (to neutralize the HCl byproduct).
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Quantify the amount of methyl 5-bromo-6-chloronicotinate in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original sample using the following formula:
Concentration (mg/mL) = (Concentration from curve (µg/mL) * Dilution factor) / 1000
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds. Similar to the HPLC method, this compound is derivatized to its corresponding methyl ester to improve its volatility and chromatographic properties. GC-MS provides high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling. This approach is supported by methodologies used for the analysis of similar dihalonicotinic acids.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Diazomethane solution (prepared fresh) or Trimethylsilyldiazomethane
-
Methylene chloride (anhydrous, GC grade)
-
Diethyl ether (anhydrous, GC grade)
-
Helium (carrier gas, ultra-high purity)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
3. Standard Preparation:
-
Prepare a stock solution of the derivatized standard (methyl 5-bromo-6-chloronicotinate) at 1 mg/mL in methylene chloride.
-
Create a series of calibration standards by serial dilution, ranging from 0.1 µg/mL to 50 µg/mL.
4. Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of methylene chloride.
-
Add diazomethane solution dropwise until a faint yellow color persists, indicating complete esterification.
-
Allow the vial to stand for 10-15 minutes to ensure the reaction is complete and any excess diazomethane has evaporated.
-
Transfer the solution to a GC vial for analysis.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
6. Data Analysis:
-
Identify the peak for methyl 5-bromo-6-chloronicotinate based on its retention time and mass spectrum.
-
Use a selected ion monitoring (SIM) mode for enhanced sensitivity if required.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard.
-
Quantify the amount of the derivatized analyte in the sample using the calibration curve.
-
Calculate the concentration of this compound in the original sample.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 3.0% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The highly reactive nature of this compound necessitates derivatization prior to chromatographic analysis. Both HPLC-UV and GC-MS methods, following derivatization to the corresponding methyl ester, provide robust and reliable approaches for its quantification. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important chemical intermediate.
References
Application Notes and Protocols for Peptide Derivatization with 5-Bromo-6-chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of peptides with specific reagents is a critical step in modern proteomics and drug development, often employed to enhance detection sensitivity, facilitate sequencing, and enable quantification in mass spectrometry (MS). 5-Bromo-6-chloronicotinoyl chloride is a reactive compound that can be utilized for the derivatization of primary amino groups in peptides, such as the N-terminus and the ε-amino group of lysine residues. The presence of a bromine atom in the derivatizing agent is particularly advantageous for MS analysis. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), peptides derivatized with a single bromine-containing molecule will exhibit a characteristic doublet peak in the mass spectrum, with the two peaks separated by approximately 2 Da. This unique isotopic signature allows for the confident identification of derivatized peptides and their fragment ions in complex mixtures, significantly aiding in de novo sequencing and the characterization of post-translational modifications.
This document provides detailed application notes and protocols for the derivatization of peptides using this compound, based on established principles of peptide chemistry and analogous derivatization strategies.
Principle of Derivatization
This compound reacts with nucleophilic primary amino groups of peptides in a nucleophilic acyl substitution reaction. The highly reactive acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of a stable amide bond and the release of hydrochloric acid (HCl). The reaction is typically carried out in a slightly alkaline buffer to neutralize the HCl produced and to ensure the amino groups are in their deprotonated, nucleophilic state.
While specific data for this compound is limited in publicly available literature, the protocol and principles can be effectively adapted from similar N-hydroxysuccinimide (NHS) ester-based derivatization reagents, such as 5-bromonicotinic acid N-hydroxysuccinimide ester.[1] Acyl chlorides are generally more reactive than NHS esters and may require milder conditions or shorter reaction times to avoid side reactions.
Applications
-
Enhanced Mass Spectrometry Detection: The introduction of the 5-bromo-6-chloronicotinoyl group adds a hydrophobic moiety, which can improve ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Facilitated de Novo Sequencing: The characteristic bromine isotope pattern allows for the unambiguous identification of N-terminal fragment ions (b-ions) in tandem mass spectrometry (MS/MS) spectra, simplifying the process of determining the peptide sequence from the fragmentation pattern.[1]
-
Quantitative Proteomics: Isotope-coded versions of the derivatizing agent could potentially be synthesized for use in quantitative proteomics strategies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid.
Materials:
-
5-bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-chloronicotinic acid in anhydrous DCM.
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents) dropwise to the suspension at 0 °C. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly for the next step or purified by distillation or crystallization if necessary. Due to its reactivity, it is often prepared fresh and used immediately.
Protocol 2: Derivatization of Peptides
This protocol is adapted from methods for similar NHS-ester derivatizations and general acyl chloride reactions with amines.[1] Optimization of pH, temperature, and reaction time may be necessary for specific peptides.
Materials:
-
Peptide sample (purified)
-
This compound solution in an anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Solution: 0.5 M hydroxylamine or Tris buffer, pH 8.0
-
C18 solid-phase extraction (SPE) cartridge for desalting
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Peptide Preparation: Dissolve the purified peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Derivatization Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetonitrile or DMF at a concentration of 10-50 mg/mL immediately before use.
-
Derivatization Reaction:
-
Add the this compound solution to the peptide solution. A molar excess of the reagent (e.g., 10- to 50-fold) over the peptide is recommended to ensure complete derivatization.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation. The reaction progress can be monitored by LC-MS. Due to the high reactivity of the acyl chloride, the reaction is expected to be rapid.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification:
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA) to a pH of 2-3.
-
Desalt and purify the derivatized peptide using a C18 SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and excess reagents.
-
Elute the derivatized peptide with a solution of 50-80% acetonitrile in water containing 0.1% TFA.
-
-
Sample Recovery: Lyophilize or dry the eluted sample in a vacuum centrifuge. The derivatized peptide is now ready for mass spectrometry analysis.
Data Presentation
Table 1: Expected Mass Shifts upon Derivatization
| Functional Group | Reagent Moiety Added | Monoisotopic Mass Increase (Da) |
| N-terminus / Lysine ε-amino | 5-bromo-6-chloronicotinoyl | 217.9042 |
Table 2: Example Reaction Conditions for Peptide Derivatization
| Parameter | Condition | Rationale |
| Peptide Concentration | 1-10 µg/µL | Optimal for efficient reaction kinetics. |
| Solvent | Aqueous buffer with co-solvent (e.g., ACN, DMF) | Ensures solubility of both peptide and reagent. |
| pH | 8.0 - 8.5 | Maintains primary amines in a deprotonated, nucleophilic state. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction; higher temperatures may increase hydrolysis of the reagent. |
| Reaction Time | 30 - 60 minutes | Acyl chlorides are highly reactive; longer times may not be necessary and could lead to side reactions. |
| Reagent:Peptide Ratio | 10:1 to 50:1 (molar) | A significant excess of the reagent drives the reaction to completion. |
Visualizations
Caption: Experimental workflow for peptide derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-chloronicotinoyl Chloride
Welcome to the technical support center for the synthesis of 5-Bromo-6-chloronicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid. The second step is the conversion of this carboxylic acid to the corresponding acyl chloride.
Q2: Which chlorinating agent is best for converting 5-Bromo-6-chloronicotinic acid to the acyl chloride?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective chlorinating agents for this conversion.[1][2] Thionyl chloride is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is also a very effective and common reagent for this transformation.[2]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by taking a small aliquot from the reaction mixture, quenching it with a nucleophile like methanol or an amine (e.g., benzylamine), and analyzing the resulting product (ester or amide) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid indicates the completion of the reaction.
Q4: What are the common side reactions to be aware of?
A potential side reaction is the chlorination of the pyridine ring, especially if the reaction is carried out at high temperatures for an extended period. Using a controlled temperature and reaction time can help minimize this. Incomplete reaction is another common issue, which can be addressed by ensuring the purity of the starting material and the freshness of the chlorinating agent.
Q5: How should I purify the final product, this compound?
The crude this compound can often be used in the next step without further purification after removing the excess chlorinating agent and solvent under reduced pressure.[2] If higher purity is required, distillation under reduced pressure can be employed. It is important to handle the acyl chloride under anhydrous conditions as it is sensitive to moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete conversion of the carboxylic acid. 2. Degradation of the product due to moisture. 3. Impure starting material (5-Bromo-6-chloronicotinic acid). 4. Inactive chlorinating agent. | 1. Increase reaction time or slightly elevate the temperature. Ensure adequate stirring. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Purify the starting carboxylic acid before use. 4. Use a fresh bottle of thionyl chloride or oxalyl chloride. |
| Product is a dark color | Presence of impurities or decomposition products. | Purify the crude product by distillation under reduced pressure. Ensure the reaction temperature is not excessively high. |
| Difficulty in removing excess thionyl chloride | Thionyl chloride has a relatively high boiling point (76 °C). | After the reaction is complete, add a high-boiling point anhydrous solvent like toluene and remove it under reduced pressure. Repeat this process a few times to azeotropically remove the residual thionyl chloride. |
| Formation of an unexpected byproduct | Side reactions such as ring chlorination. | Optimize reaction conditions by lowering the temperature and reducing the reaction time. Use the stoichiometric amount of the chlorinating agent. |
| Low yield in the synthesis of 5-Bromo-6-chloronicotinic acid | 1. Incomplete reaction. 2. Loss of product during workup. | 1. Ensure the reflux time is sufficient (e.g., 3 hours).[3] 2. When pouring the reaction mixture into ice water, do so slowly and with vigorous stirring to ensure complete precipitation of the product.[3] |
Experimental Protocols
Synthesis of 5-Bromo-6-chloronicotinic Acid
This protocol is adapted from a documented synthesis procedure.[3]
Materials:
-
5-bromo-6-hydroxynicotinic acid
-
Tetramethylammonium chloride
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into ice water with continuous stirring.
-
Stir the mixture for 2 hours to allow for complete precipitation of the solid.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain 5-bromo-6-chloronicotinic acid.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| 5-bromo-6-hydroxynicotinic acid | 5-bromo-6-chloronicotinic acid | ~97%[3] |
Synthesis of this compound
This protocol is based on a procedure described in a patent.[2]
Materials:
-
5-bromo-6-chloronicotinic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-6-chloronicotinic acid (10.00 g, 42.29 mmol) in anhydrous DCM (211.46 mL), add oxalyl chloride (84.58 mmol).
-
Add a few drops of DMF to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to afford the crude this compound. The crude material is often used without further purification.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| 5-bromo-6-chloronicotinic acid | this compound | ~83%[2] |
Visualized Workflows
References
Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-6-chloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is typically synthesized from 5-Bromo-6-chloronicotinic acid. The most common impurities include:
-
Unreacted 5-Bromo-6-chloronicotinic acid: The starting material may not have fully reacted.
-
Residual Chlorinating Reagent: Excess thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis.
-
Hydrolysis Product: 5-Bromo-6-chloronicotinic acid formed by the reaction of the acyl chloride with moisture.
-
Side-reaction Products: Depending on the reaction conditions, other chlorinated or polymeric byproducts may be present.
-
This compound hydrochloride: The basic pyridine nitrogen can be protonated by HCl generated during the reaction, forming a salt.[1]
Q2: How can I remove the unreacted starting material, 5-Bromo-6-chloronicotinic acid?
A2: Unreacted 5-Bromo-6-chloronicotinic acid can be removed by trituration or washing with a solvent in which the acid is sparingly soluble but the acyl chloride is soluble. Anhydrous toluene or dichloromethane can be effective. Alternatively, dissolving the crude product in a non-polar solvent and filtering off the insoluble carboxylic acid can be performed.
Q3: What is the best method to remove residual thionyl chloride?
A3: Residual thionyl chloride (b.p. 76 °C) can be removed by distillation under reduced pressure.[2][3] It is crucial to use an efficient vacuum system and to control the temperature to avoid decomposition of the product. Co-evaporation with an inert, high-boiling solvent like toluene can also help to azeotropically remove the last traces of thionyl chloride.
Q4: My purified product is a solid. Is this correct?
A4: this compound can exist as a low-melting solid or an oil. It is often isolated as its more stable hydrochloride salt, which is a solid.[1][2] The free acyl chloride is more reactive and prone to hydrolysis.
Q5: How should I store purified this compound?
A5: Due to its reactivity with water, this compound should be stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Storage in a cool, dark place is also recommended to prevent degradation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction during synthesis. 2. Decomposition during distillation (if performed at high temperatures). 3. Hydrolysis of the acyl chloride during workup or storage. 4. Loss of product during recrystallization. | 1. Ensure the reaction goes to completion by monitoring with TLC or IR spectroscopy. 2. Use high vacuum for distillation to keep the temperature low. 3. Ensure all glassware and solvents are strictly anhydrous. 4. Choose an appropriate recrystallization solvent system to minimize solubility of the product at low temperatures. |
| Product is Contaminated with Starting Material | 1. Insufficient amount of chlorinating agent used. 2. Reaction time was too short. 3. Inefficient purification to remove the carboxylic acid. | 1. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material. 3. Refer to the purification protocols for efficient removal of the starting acid. |
| Product Decomposes upon Standing | 1. Exposure to atmospheric moisture. 2. Presence of residual acid or other impurities that catalyze decomposition. | 1. Store the purified product under an inert atmosphere and in a tightly sealed container. 2. Ensure the product is of high purity before long-term storage. |
| Product is a Dark Color | 1. Formation of colored impurities during the reaction, possibly due to high temperatures. 2. Contamination from the starting material or reagents. | 1. Consider performing the reaction at a lower temperature. 2. An activated carbon treatment during recrystallization may help to decolorize the product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for solid crude this compound, particularly if it is in the hydrochloride salt form.
-
Solvent Selection: Test the solubility of the crude product in various anhydrous solvents (e.g., toluene, hexanes, dichloromethane, diethyl ether). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. A solvent pair, such as toluene-hexane, may also be effective.
-
Dissolution: In a flask equipped with a reflux condenser and a drying tube, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration under anhydrous conditions (e.g., using a Schlenk filter).
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under high vacuum.
| Parameter | Typical Value |
| Recrystallization Solvents | Toluene, Hexane, Toluene/Hexane |
| Temperature for Dissolution | Reflux temperature of the solvent |
| Cooling Temperature | 0 - 5 °C |
Protocol 2: Purification by Distillation
This method is suitable for liquid, low-melting, or free base forms of this compound.
-
Apparatus Setup: Assemble a distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Crude Product Preparation: Place the crude product in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun to remove any low-boiling impurities.
-
Storage: Collect the purified product in a receiver flask that can be sealed under an inert atmosphere.
| Parameter | Typical Value |
| Pressure | High vacuum (<1 mmHg) |
| Heating | Oil bath |
| Boiling Point | Dependent on pressure |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for purification issues.
References
side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles
Welcome to the technical support center for 5-Bromo-6-chloronicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in reactions with nucleophiles.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experimental procedures involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Amide Product | 1. Hydrolysis of this compound: The acyl chloride is highly reactive with water, leading to the formation of the unreactive 5-bromo-6-chloronicotinic acid.[1][2][3] 2. Protonation of the Nucleophile: The reaction of the acyl chloride with an amine nucleophile generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[4][5] 3. Poor Solubility of Reagents: Incomplete dissolution of the nicotinoyl chloride or the nucleophile can lead to a sluggish or incomplete reaction.[6] | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., THF, DCM, DMF).[6][7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Add a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the reaction mixture to neutralize the HCl as it is formed.[1][5][7] If the amine nucleophile is inexpensive, it can be used in excess to act as both the nucleophile and the base.[5] 3. Choose an Appropriate Solvent: Select a solvent in which both the acyl chloride and the nucleophile are soluble. For some amines, DMF may be a suitable solvent.[6] |
| Formation of a White Precipitate that is not the Product | 1. Amine Hydrochloride Salt Formation: The HCl generated during the reaction reacts with the amine nucleophile to form an insoluble amine hydrochloride salt.[4][8] | 1. Purification by Washing: The desired amide product can often be separated from the amine hydrochloride salt by washing the crude product with water. The salt will dissolve in the aqueous layer, while the organic product can be extracted.[8] Recrystallization from a suitable solvent like aqueous ethanol can further purify the product.[8] |
| Presence of Multiple Products in the Reaction Mixture | 1. Nucleophilic Aromatic Substitution (SNAr): The nucleophile may attack the pyridine ring, displacing either the chloro or bromo substituent, in addition to reacting with the acyl chloride. This is more likely with highly nucleophilic reagents or at elevated temperatures.[9][10][11] 2. Reaction with Solvent: If an alcohol is used as a solvent, it can react with the acyl chloride to form an ester. | 1. Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to favor the more reactive acyl chloride over the positions on the aromatic ring. 2. Use an Aprotic Solvent: Employ a non-reactive, aprotic solvent such as DCM, THF, or DMF.[7] |
| Starting Material (this compound) is Degraded | 1. Improper Storage: Exposure to moisture in the atmosphere can lead to hydrolysis of the acyl chloride over time.[1][2] | 1. Store Under Anhydrous Conditions: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound with amine nucleophiles?
A1: The most prevalent side reaction is the formation of an amine hydrochloride salt.[4][8] The reaction between the acyl chloride and the amine produces one equivalent of hydrogen chloride (HCl). This HCl can then react with the unreacted amine nucleophile, protonating it to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, which can lead to lower yields of the desired amide. To circumvent this, a base is typically added to the reaction mixture to scavenge the HCl.[5][7]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis to the corresponding carboxylic acid is a significant competing reaction due to the high reactivity of the acyl chloride with water.[1][2][3] To minimize this, it is crucial to work under anhydrous conditions. This includes using thoroughly dried glassware, employing anhydrous solvents, and running the reaction under an inert atmosphere like nitrogen or argon.[6]
Q3: Is there a risk of the nucleophile reacting with the chloro or bromo substituents on the pyridine ring?
A3: Yes, nucleophilic aromatic substitution (SNAr) is a potential side reaction where the nucleophile displaces the chlorine or bromine atom on the pyridine ring.[9][10] The pyridine ring is somewhat electron-deficient, which can make it susceptible to nucleophilic attack, especially with strong nucleophiles or at higher temperatures. Generally, the acyl chloride is significantly more electrophilic and will react preferentially, particularly at lower temperatures.
Q4: What is the best way to purify my final amide product?
A4: A common and effective method for purifying the N-substituted 5-bromo-6-chloronicotinamide product is to wash the crude reaction mixture with water.[8] This will dissolve the amine hydrochloride byproduct. The desired amide, which is typically insoluble in water, can then be collected by filtration or extracted with an organic solvent.[8] Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.[8]
Q5: Can I use an alcohol as a solvent for my reaction with an amine?
A5: It is generally not recommended to use an alcohol as a solvent when reacting this compound with an amine. The alcohol itself is a nucleophile and can compete with the amine in reacting with the acyl chloride, leading to the formation of an undesired ester byproduct. It is preferable to use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[7]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-5-bromo-6-chloronicotinamides
This protocol is adapted from the synthesis of N-phenylamides of 5-bromo-6-chloronicotinic acid.[8]
-
Preparation of the Acid Chloride: 5-Bromo-6-chloronicotinic acid is converted to this compound by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. This step is typically performed in an anhydrous, non-reactive solvent.
-
Amidation Reaction:
-
In a dry flask under an inert atmosphere, dissolve the desired aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., chloroform or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, if a precipitate (a mixture of the product and amine hydrochloride) has formed, filter the solid.
-
Stir the collected solid in water to dissolve the amine hydrochloride.
-
Collect the remaining solid, which is the crude amide product, by filtration.
-
Wash the crude product with water and then dry it.
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Recrystallize the crude product from aqueous ethanol to obtain the purified N-aryl-5-bromo-6-chloronicotinamide.[8]
-
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for 5-Bromo-6-chloronicotinoyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloronicotinoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this reactive compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its high reactivity towards nucleophiles, particularly water. Acyl chlorides are susceptible to hydrolysis, even from atmospheric moisture, which can lead to the formation of the corresponding carboxylic acid (5-Bromo-6-chloronicotinic acid) and hydrochloric acid.[1][2] This degradation will reduce the purity and reactivity of the starting material.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to store it under anhydrous conditions in a tightly sealed container. The storage area should be cool, dry, and well-ventilated. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize contact with moisture.
Q3: How should I handle this compound in the laboratory?
A3: Due to its reactivity and corrosive nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[3] Use dry glassware and solvents to prevent degradation of the compound.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound can be indicated by several observations. A pungent, acidic odor of hydrogen chloride (HCl) may become noticeable due to hydrolysis. The appearance of the material may change, for instance, from a clear liquid or solid to a cloudy or discolored substance. For solids, clumping or the formation of a crystalline solid (the carboxylic acid) may indicate moisture contamination. A decrease in the expected yield or the presence of impurities in subsequent reactions can also be a sign of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in subsequent reactions. | Degradation of this compound due to hydrolysis. | - Ensure the starting material has been properly stored under anhydrous conditions. - Use freshly opened or recently purified material. - Verify the absence of moisture in your reaction setup (e.g., dry solvents and glassware). |
| Formation of a white precipitate in the starting material container. | Hydrolysis to 5-Bromo-6-chloronicotinic acid. | - The precipitate is likely the carboxylic acid and indicates moisture contamination. - If possible, purify the remaining acyl chloride by distillation or other suitable methods. - Discard the material if significant degradation has occurred. |
| Pungent, acidic odor upon opening the container. | Release of hydrogen chloride (HCl) gas due to hydrolysis. | - Handle the container in a fume hood. - This is a strong indicator of moisture contamination and degradation. - Assess the purity of the material before use. |
| Inconsistent reaction outcomes. | Variable purity of this compound. | - Always use a fresh bottle or a recently opened and properly stored bottle for critical experiments. - Consider analyzing the purity of the starting material by techniques such as NMR or IR spectroscopy before use. |
Stability and Storage Conditions Summary
| Parameter | Condition | Impact on Stability |
| Temperature | Room Temperature | Generally acceptable for short-term storage if kept dry. |
| Refrigerated (2-8 °C) | Recommended for long-term storage to minimize decomposition. | |
| Moisture/Humidity | Anhydrous | Essential for stability. |
| Presence of moisture | Rapid hydrolysis to the carboxylic acid and HCl.[1][2] | |
| Light | Ambient Light | No specific data available, but storage in a dark place is a general good practice for chemical reagents. |
| Air | Inert Atmosphere (e.g., Nitrogen, Argon) | Ideal to prevent contact with atmospheric moisture. |
| Normal Atmosphere | Increases the risk of hydrolysis due to ambient moisture. |
Experimental Protocols
Protocol: General Assessment of this compound Stability
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., elevated temperature or exposure to ambient humidity).
1. Materials and Equipment:
- This compound
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Internal standard (e.g., a stable compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)
- NMR tubes and spectrometer
- Controlled environment chamber (for temperature and humidity control)
- Inert gas (Nitrogen or Argon)
- Dry glassware
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 5-Bromo-6-chloronicotinoyl chloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction to form this compound from 5-Bromo-6-chloronicotinic acid is not proceeding to completion. What are the common causes and solutions?
A1: Incomplete conversion is a frequent issue in the synthesis of acyl chlorides. Here are the primary factors to investigate:
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Moisture Contamination: Acyl chlorides are highly reactive towards water, hydrolyzing back to the starting carboxylic acid. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere and that all solvents and reagents are anhydrous.
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Purity of Starting Material: Impurities in the 5-Bromo-6-chloronicotinic acid can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or melting point analysis.
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Insufficient Chlorinating Agent: While a 1:1 molar ratio is stoichiometric, an excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is often used to drive the reaction to completion.[1] A 2-3 fold excess is a common starting point.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is a common practice.
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Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress to determine the optimal time.
Q2: How can I monitor the progress of the reaction?
A2: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) can be challenging due to its high reactivity and potential for hydrolysis on the silica plate.[2] A more reliable method is to:
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Withdraw a small aliquot of the reaction mixture.
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Quench the aliquot with a nucleophile, such as methanol or benzylamine. This will convert the acyl chloride to the corresponding methyl ester or benzylamide.
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Analyze the quenched sample by TLC. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester or amide spot will indicate the formation of the acyl chloride.[2]
Q3: I am observing side products in my reaction. What are the likely impurities and how can I minimize them?
A3: Side product formation can arise from several sources:
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Over-chlorination: While uncommon on the pyridine ring itself due to its electron-deficient nature, harsh reaction conditions could potentially lead to undesired side reactions.[3]
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Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or the product.
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Reagent-Specific Byproducts:
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Thionyl Chloride (SOCl₂): Can lead to the formation of sulfur-containing impurities if not removed properly.
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Phosphorus Pentachloride (PCl₅): Can result in the formation of phosphorous oxychloride (POCl₃) and phosphorylated byproducts.[1]
-
To minimize side products, it is crucial to carefully control the reaction temperature and time. Using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF can also be beneficial.
Q4: What is the best method for purifying this compound?
A4: Due to their reactivity, acyl chlorides are often used in the next step without extensive purification.[2] The most common purification method involves removing the excess chlorinating agent and solvent under reduced pressure.
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For Thionyl Chloride: As it is a volatile liquid, it can be removed by distillation or rotary evaporation.[4] Using an acid trap is recommended to protect the vacuum pump. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces of thionyl chloride.[5]
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For Oxalyl Chloride: This is also volatile and can be removed under reduced pressure.
If further purification is necessary and the acyl chloride is sufficiently stable, vacuum distillation can be employed. However, this should be approached with caution due to the potential for decomposition at high temperatures.
Experimental Protocols
Synthesis of this compound from 5-Bromo-6-chloronicotinic acid
This protocol is a general guideline. Optimization of specific parameters is recommended for best results.
Materials:
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5-Bromo-6-chloronicotinic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)
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Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
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Round-bottom flask
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Reflux condenser with a drying tube or inert gas inlet
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Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-6-chloronicotinic acid to a dry round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Add an anhydrous solvent to the flask.
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Chlorinating Agent Addition:
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Using Thionyl Chloride: Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride to the suspension.
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Using Oxalyl Chloride: Add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride, followed by a catalytic amount (1-2 drops) of DMF.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in removing the final traces of the reagent.
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The resulting crude this compound can often be used directly in the next step without further purification.
-
Data Presentation for Optimization
To optimize the reaction conditions, a systematic variation of key parameters is necessary. The following table outlines the parameters to investigate and the expected outcomes to measure.
| Parameter to Optimize | Range to Investigate | Metric for Success | Potential Issues |
| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride | Yield, Purity, Reaction Time | Reagent cost, byproduct formation |
| Equivalents of Agent | 1.5 to 5 equivalents | Conversion Rate, Yield | Increased side products, difficult removal |
| Solvent | DCM, Chloroform, Toluene, Neat (no solvent) | Solubility, Reaction Rate, Yield | Solvent reactivity, difficult removal |
| Temperature | Room Temp. to Reflux Temp. of Solvent | Reaction Rate, Yield | Decomposition, side product formation |
| Reaction Time | 1 to 24 hours | Conversion Rate, Yield | Decomposition with prolonged time |
| Catalyst (for Oxalyl Chloride) | Presence vs. Absence of DMF | Reaction Rate | Potential side reactions with DMF |
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Synthesis routes of 6-Chloronicotinoyl chloride [benchchem.com]
- 2. 29241-62-1|5-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 4. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Reactions
Welcome to the technical support center for 5-Bromo-6-chloronicotinoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and use of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction converts the carboxylic acid into the highly reactive acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous and easily removed from the reaction mixture.[1]
Q2: What are the most common impurities in the synthesis of this compound?
The most common impurities encountered during the synthesis of this compound from 5-Bromo-6-chloronicotinic acid and thionyl chloride are:
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Unreacted 5-Bromo-6-chloronicotinic acid: Incomplete reaction can leave residual starting material.
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Residual Thionyl Chloride: Excess thionyl chloride used to drive the reaction to completion may remain.
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Hydrolysis Product: this compound is highly reactive towards moisture and can hydrolyze back to 5-Bromo-6-chloronicotinic acid if exposed to water during workup or storage.
Q3: How can I purify crude this compound?
Due to its reactive nature, purification of this compound requires anhydrous conditions. The two primary methods are:
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Fractional Distillation under Reduced Pressure: This is an effective method for removing less volatile impurities like the starting carboxylic acid and any polymeric byproducts. Specific vacuum and temperature conditions should be optimized for your equipment, but this technique is generally suitable for separating the desired acyl chloride.
-
Recrystallization: This technique can be used to obtain high-purity material. Suitable solvents must be anhydrous. While specific solvent systems for this compound are not widely published, for nicotinoyl chlorides in general, recrystallization from chloroform-ethanol or acetone-petroleum ether mixtures has been reported to enhance purity.[2]
Q4: How should I handle and store this compound?
This compound is moisture-sensitive. All handling operations should be carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) using anhydrous solvents and glassware. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q5: I am having trouble with a subsequent amidation reaction using this compound. What are some common issues?
Difficulties in amidation reactions often stem from:
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Poor quality of the this compound: The presence of the corresponding carboxylic acid can neutralize the amine starting material, leading to lower yields. Ensure the acid chloride is pure and free of the starting acid.
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Presence of moisture: Water will hydrolyze the acid chloride, reducing the amount available to react with the amine. Ensure all reagents, solvents, and glassware are scrupulously dry.
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Incorrect stoichiometry or reaction conditions: Ensure the correct molar ratios of reactants are used. The choice of base (if any), solvent, and temperature can significantly impact the reaction outcome. For instance, in the synthesis of N-phenyl-5-bromo-6-chloronicotinamides, the reaction is typically carried out by treating the acid chloride with the desired aniline.[1]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure a sufficient excess of thionyl chloride is used (typically 2-3 equivalents). Increase the reaction time or temperature if necessary. Refluxing for several hours is common. |
| Hydrolysis during workup | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents for any subsequent manipulations. |
| Loss during purification | If using vacuum distillation, ensure the vacuum is stable and the collection flask is appropriately cooled to prevent loss of the volatile product. |
Problem 2: Presence of significant impurities in the final product after amidation.
| Potential Cause | Troubleshooting Step |
| Impure this compound | Purify the acid chloride by vacuum distillation or recrystallization prior to use. |
| Side reactions of the amine | The halogen substituents on the pyridine ring can be susceptible to nucleophilic substitution under certain conditions. Consider lowering the reaction temperature or using a non-nucleophilic base. |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting materials. If the reaction stalls, consider adding more of the limiting reagent or adjusting the temperature. |
Experimental Protocols
Synthesis of this compound from 5-Bromo-6-chloronicotinic acid
This protocol is a general guideline based on the synthesis of other nicotinoyl chlorides.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 5-Bromo-6-chloronicotinic acid.
-
Reaction: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (2-3 molar equivalents).
-
Heating: Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain reflux for 2-4 hours, or until the evolution of gaseous byproducts ceases.
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Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from an appropriate anhydrous solvent.
Analytical Method: Purity Determination by HPLC via Derivatization to Methyl Ester
Direct analysis of this compound by reversed-phase HPLC is challenging due to its reactivity with aqueous mobile phases. A common method is to derivatize the acid chloride to its more stable methyl ester.
-
Derivatization: In a clean, dry vial, dissolve a small, accurately weighed sample of the crude this compound in an anhydrous solvent (e.g., dichloromethane or THF). Add an excess of anhydrous methanol and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. Allow the reaction to proceed to completion at room temperature.
-
Sample Preparation: Quench the reaction with a small amount of water. Extract the methyl 5-bromo-6-chloronicotinate into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
HPLC Analysis: Dissolve the resulting residue in a suitable mobile phase compatible solvent and analyze by reversed-phase HPLC with UV detection. The purity of the original acid chloride can be calculated based on the peak area of the methyl ester relative to any impurities.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for low yields in amidation reactions.
References
Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Bromo-6-chloronicotinoyl chloride production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the reaction between 5-Bromo-6-chloronicotinic acid and thionyl chloride?
A1: The most critical parameters to control during scale-up are:
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Temperature: The reaction is exothermic, and poor temperature control can lead to increased impurity formation and potential runaway reactions.
-
Rate of Addition: A slow and controlled addition of thionyl chloride is crucial to manage the exotherm and the evolution of gaseous byproducts (HCl and SO₂).
-
Agitation: Efficient mixing is essential to ensure uniform reaction temperature and prevent localized "hot spots."
-
Moisture Control: The reaction is highly sensitive to moisture, which can hydrolyze the product back to the starting carboxylic acid. All reagents and equipment must be scrupulously dry.
Q2: What are the common impurities encountered during the production of this compound at scale?
A2: Common impurities can include:
-
Unreacted 5-Bromo-6-chloronicotinic acid: Due to incomplete reaction.
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Hydrolysis product: 5-Bromo-6-chloronicotinic acid formed by reaction with moisture.
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Over-chlorination byproducts: Further chlorination on the pyridine ring can occur under harsh conditions.
-
Residual Solvents: Solvents used in the reaction or work-up.
-
Thionyl chloride impurities: Such as sulfuryl chloride, which can lead to different side reactions.
Q3: How can the gaseous byproducts (HCl and SO₂) be safely managed on a larger scale?
A3: On a larger scale, it is essential to have a robust off-gas scrubbing system. This typically involves directing the evolved gases through a series of scrubbers containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before venting to the atmosphere.
Q4: Is it necessary to use a catalyst for the reaction with thionyl chloride?
A4: While the reaction can proceed without a catalyst, catalytic amounts of N,N-dimethylformamide (DMF) are often used to increase the reaction rate.[1] However, on a larger scale, the use of DMF can sometimes lead to the formation of non-volatile impurities, complicating purification. The decision to use a catalyst should be based on process optimization studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Loss of product during work-up and isolation. | 1. Increase reaction time or temperature moderately. Consider adding a catalyst like DMF after careful evaluation. 2. Ensure all reagents, solvents, and equipment are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Optimize the work-up procedure. If crystallization is used, ensure the appropriate solvent and temperature are used to minimize solubility of the product in the mother liquor. |
| Product is an oil or fails to crystallize | 1. Presence of impurities depressing the melting point. 2. Insufficient concentration of the product in the crystallization solvent. 3. Inappropriate crystallization solvent. | 1. Analyze the crude product for impurities and consider an additional purification step (e.g., distillation under reduced pressure if thermally stable, or a different crystallization solvent). 2. Concentrate the solution further before attempting crystallization. 3. Screen for alternative crystallization solvents or solvent mixtures. |
| Dark-colored product | 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in the starting material. 3. Extended reaction time at elevated temperatures. | 1. Lower the reaction temperature and extend the reaction time if necessary. Ensure the rate of thionyl chloride addition is slow enough to prevent a significant exotherm. 2. Ensure the purity of the 5-Bromo-6-chloronicotinic acid starting material. 3. Optimize the reaction time to ensure completion without significant degradation. |
| Difficulty in removing excess thionyl chloride | 1. Inefficient distillation setup. 2. High boiling point of the solvent used. | 1. Use a high-vacuum pump with a cold trap to remove volatile thionyl chloride. 2. Consider using a lower-boiling point solvent for the reaction or perform a solvent swap to a lower-boiling point solvent before distillation. Co-distillation with a suitable solvent like toluene can also be effective. |
| Runaway reaction or excessive off-gassing | 1. Rate of thionyl chloride addition is too fast. 2. Inadequate cooling or heat removal. 3. Poor agitation leading to localized hot spots. | 1. Immediately stop the addition of thionyl chloride. 2. Ensure the cooling system is functioning correctly and has the capacity to handle the heat of reaction at the intended scale. 3. Verify that the agitator is providing adequate mixing throughout the reactor. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| 5-Bromo-6-chloronicotinic acid | 100 g | 10 kg | Ensure consistent quality and purity of raw material. |
| Thionyl Chloride (equivalents) | 2.5 eq | 2.2 eq | Reducing excess reagent minimizes waste and downstream processing. |
| Solvent Volume | 500 mL | 40 L | Solvent volume to reactant ratio may need adjustment for optimal slurry concentration and heat transfer. |
| Reaction Temperature | 70-75 °C | 65-70 °C | Lower temperature at scale to better control the exotherm. |
| Addition Time of Thionyl Chloride | 30 minutes | 2-3 hours | Slower addition is critical for heat and off-gas management. |
| Typical Yield | 90-95% | 85-90% | Yields may be slightly lower at scale due to handling losses and process variations. |
| Typical Purity (Crude) | >98% | 95-98% | Impurity profile may change with longer reaction times and different heating/cooling profiles. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To prepare this compound from 5-Bromo-6-chloronicotinic acid using thionyl chloride.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride
-
Anhydrous toluene (or other suitable solvent)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Anhydrous hexane (for precipitation/washing)
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber, a thermocouple, and an addition funnel with 5-Bromo-6-chloronicotinic acid and anhydrous toluene.
-
Inert Atmosphere: Purge the reactor with dry nitrogen.
-
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of DMF to the stirred slurry.
-
Thionyl Chloride Addition: Begin slow, subsurface addition of thionyl chloride from the addition funnel. Monitor the internal temperature and the rate of off-gassing. Maintain the temperature within the desired range (e.g., 65-70 °C) using external cooling as necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Removal of Excess Thionyl Chloride: Once the reaction is complete, cool the mixture. Remove the excess thionyl chloride and solvent by vacuum distillation. A solvent swap to a high-boiling, inert solvent may be performed to facilitate the removal of thionyl chloride.
-
Product Isolation: The crude this compound can be used directly in the next step or purified. For purification, the crude product can be crystallized from a suitable solvent system (e.g., by adding an anti-solvent like hexane to a concentrated solution in toluene).
-
Drying: The isolated solid is dried under vacuum at a moderate temperature to remove residual solvents.
Visualizations
References
Technical Support Center: Managing 5-Bromo-6-chloronicotinoyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 5-Bromo-6-chloronicotinoyl chloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is a reactive organic compound, classified as an acyl chloride. Its hygroscopic nature means it readily reacts with moisture from the atmosphere. This reaction, known as hydrolysis, converts the acyl chloride into 5-Bromo-6-chloronicotinic acid and hydrochloric acid (HCl).[1][2][3][4] This degradation can lead to several experimental issues, including inaccurate reagent quantification, formation of byproducts, and reduced yields of the desired product.
Q2: How should I properly store this compound?
To minimize exposure to moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] The storage area should be cool and dry. A desiccator containing a suitable drying agent is highly recommended for long-term storage.
Q3: I opened a container of this compound and saw fumes. What is happening?
The fumes you observe are likely hydrogen chloride (HCl) gas, which is a byproduct of the reaction between the acyl chloride and moisture in the air.[3][4] This is a strong indication that the compound is hydrolyzing. To minimize this, it is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas.
Q4: How can I handle this compound during an experiment to prevent moisture contamination?
All glassware should be thoroughly dried before use, for example, by oven-drying or flame-drying under vacuum.[6] Use anhydrous solvents and reagents.[1] Reactions should be set up under an inert atmosphere. When transferring the acyl chloride, use techniques that minimize exposure to air, such as using a syringe through a septum or working in a glovebox.[7]
Q5: What are the signs that my this compound has degraded?
Degradation can be indicated by a change in physical appearance (e.g., clumping of the solid), the presence of a strong acidic odor (HCl), or poor performance in reactions (e.g., low yield). Analytical techniques such as NMR or IR spectroscopy can also be used to detect the presence of the corresponding carboxylic acid.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of this compound due to moisture exposure. | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Handle the acyl chloride under an inert atmosphere. - Use freshly opened or properly stored reagent. |
| Formation of unexpected byproducts | The hydrolyzed acyl chloride (5-Bromo-6-chloronicotinic acid) may react differently than the acyl chloride, leading to side products. | - Purify the starting material if degradation is suspected. - Optimize reaction conditions to favor the desired reaction pathway. |
| Inconsistent reaction outcomes | Variable amounts of active acyl chloride due to different levels of moisture contamination between experiments. | - Standardize handling procedures to ensure minimal moisture exposure for all reactions. - Quantify the acyl chloride just before use if possible. |
| Difficulty in dissolving the reagent | The presence of the less soluble carboxylic acid impurity can affect the overall solubility. | - Use a co-solvent if compatible with the reaction. - Consider purifying the acyl chloride before use. |
Experimental Protocols
Protocol: Synthesis of an Amide using this compound
This protocol details the synthesis of an N-aryl amide, a common reaction for acyl chlorides. The procedure emphasizes anhydrous techniques to manage the hygroscopic nature of this compound.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: All glassware is to be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
Reaction Setup: The reaction flask is assembled while hot and immediately placed under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the substituted aniline (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Addition of Acyl Chloride: this compound (1.1 eq) is quickly weighed in a glovebox or under a stream of inert gas and dissolved in a separate flask containing anhydrous DCM. This solution is then drawn into a syringe and added dropwise to the stirred aniline solution at 0°C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for hygroscopic reagents.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving catalyst selection for cross-coupling reactions with 5-bromo-6-chloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the two halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] Therefore, for this compound, the carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond. This chemoselectivity allows for selective functionalization at the 5-position (bromine) while leaving the 6-position (chlorine) intact for subsequent transformations.
Q2: Which type of palladium catalyst and ligands are recommended for selective cross-coupling at the C-Br bond?
A2: For selective cross-coupling at the more reactive C-Br bond, a variety of palladium catalysts and ligands can be employed. Standard catalyst systems that have shown success in similar dihalogenated pyridine systems include:
-
Palladium sources: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃ are common palladium sources.[3][4]
-
Ligands: For selective coupling at the C-Br bond, conventional phosphine ligands like triphenylphosphine (PPh₃) and dppf are often effective.[1][3] However, the choice of ligand can be crucial in controlling selectivity, and sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or QPhos can also be employed, sometimes influencing the reaction outcome.[1][3]
Q3: Is it possible to achieve cross-coupling at the C-Cl bond?
A3: Yes, it is possible to achieve cross-coupling at the C-Cl bond, typically after the C-Br bond has been functionalized. Cross-coupling of aryl chlorides is more challenging and generally requires more specialized catalyst systems. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands, which can facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[5] More forcing reaction conditions, such as higher temperatures, may also be necessary.
Q4: What are the common side reactions to look out for in these cross-coupling reactions?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.
-
Dehalogenation: The reduction of the C-Br or C-Cl bond, leading to the formation of a C-H bond.
-
Di-substitution: The reaction occurring at both the C-Br and C-Cl positions, which can be an issue if mono-selectivity is desired. Careful control of stoichiometry and reaction conditions is necessary to minimize this.
-
Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation occurs.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and have been stored correctly. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich phosphine ligands may be required. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction. |
| Insufficient Temperature | Gradually increase the reaction temperature. Some cross-couplings of less reactive halides require higher temperatures to proceed. |
| Solvent Effects | The solvent can significantly impact the reaction. Screen common solvents for the specific cross-coupling reaction (e.g., dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of water can be beneficial. |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and/or reaction time to favor the more reactive C-Br bond. |
| Excess Organometallic Reagent | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner to minimize the chance of a second coupling event. |
| Ligand Choice | The ligand can influence selectivity. While some bulky ligands can enhance reactivity at the C-Cl bond, less sterically demanding ligands might favor mono-substitution at the C-Br position.[3] |
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to catalyst deactivation and promote homocoupling. |
| Impurities in Reagents | Ensure all reagents, especially the organometallic coupling partner, are pure. Impurities can interfere with the catalytic cycle. |
| Moisture | For reactions sensitive to water, use anhydrous solvents and reagents. Moisture can lead to protodeboronation in Suzuki reactions. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, which should be optimized for the specific substrate and coupling partner.
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 5-position.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Chemoselectivity in cross-coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-6-chloronicotinoyl Chloride and Nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-Bromo-6-chloronicotinoyl chloride and its unsubstituted counterpart, nicotinoyl chloride. Understanding the relative reactivity of these acyl chlorides is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the nicotinoyl moiety is a key structural component. This document outlines the theoretical basis for their reactivity differences, supported by a proposed experimental framework for quantitative comparison.
Introduction to Acyl Chloride Reactivity
Acyl chlorides are highly reactive carboxylic acid derivatives widely employed as acylating agents. Their reactivity stems from the electron-deficient nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the acylated product.
The electrophilicity of the carbonyl carbon, and thus the reactivity of the acyl chloride, is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack and thereby accelerating the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.
Comparison of Reactivity: A Theoretical Perspective
The primary difference between this compound and nicotinoyl chloride lies in the presence of two halogen substituents, bromine and chlorine, on the pyridine ring of the former. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This inductive withdrawal of electron density from the pyridine ring is transmitted to the carbonyl group, making the carbonyl carbon in this compound significantly more electrophilic than that in nicotinoyl chloride.
Therefore, it is predicted that This compound will exhibit a higher reactivity towards nucleophiles compared to nicotinoyl chloride. This enhanced reactivity is expected to manifest as faster reaction rates and potentially higher yields under identical reaction conditions.
To quantify this difference, a comparative kinetic study is proposed. The aminolysis of these acyl chlorides with a model amine, such as aniline, provides a suitable reaction for this purpose. The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate constants.
Predicted Reactivity Data
| Parameter | Nicotinoyl Chloride | This compound | Rationale for Predicted Difference |
| Qualitative Reactivity | High | Very High | The strong electron-withdrawing inductive effects of the bromo and chloro substituents increase the electrophilicity of the carbonyl carbon. |
| Predicted Reaction Rate | k | > k | The enhanced electrophilicity of the carbonyl carbon in the substituted compound will lead to a faster rate of nucleophilic attack. |
| Reaction Conditions | Standard | Milder conditions may suffice | Due to its higher reactivity, reactions with the substituted acyl chloride might proceed to completion at lower temperatures or in shorter times. |
Experimental Protocols
To empirically validate the predicted difference in reactivity, the following detailed experimental protocols for the synthesis of the acyl chlorides and a comparative aminolysis reaction are provided.
Synthesis of Nicotinoyl Chloride
Nicotinoyl chloride can be synthesized from nicotinic acid by reaction with thionyl chloride.[1][2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting nicotinoyl chloride hydrochloride can be used directly or purified by recrystallization.
Synthesis of this compound
This compound is synthesized from its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid, using a similar chlorination method.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-6-chloronicotinic acid (1.0 eq) in an inert solvent such as toluene.
-
Add thionyl chloride (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After cooling to room temperature, evaporate the solvent and excess thionyl chloride under vacuum to obtain the crude this compound, which can be purified by distillation or recrystallization.
Comparative Aminolysis Reaction with Aniline
This protocol describes a method to compare the rate of reaction of both acyl chlorides with aniline.
Materials:
-
Nicotinoyl chloride hydrochloride
-
This compound
-
Aniline (purified)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard for HPLC/NMR analysis (e.g., dodecane)
Procedure:
-
Prepare two separate stock solutions in anhydrous DCM: one containing a known concentration of nicotinoyl chloride hydrochloride and the internal standard, and another containing a known concentration of this compound and the internal standard.
-
Prepare a stock solution of aniline and triethylamine (2.2 eq of each relative to the acyl chloride) in anhydrous DCM.
-
In two separate reaction vessels maintained at a constant temperature (e.g., 0 °C or 25 °C), place an equal volume of the aniline/TEA solution.
-
Initiate the reactions by adding an equal volume of the respective acyl chloride stock solution to each reaction vessel simultaneously.
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture and quench it with a suitable reagent (e.g., a dilute acid solution) to stop the reaction.
-
Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the remaining acyl chloride and the formed N-phenylnicotinamide or N-phenyl-5-bromo-6-chloronicotinamide.
-
Plot the concentration of the product versus time for both reactions. The initial slope of these plots will be proportional to the initial reaction rate. A more rigorous kinetic analysis can be performed to determine the second-order rate constants for each reaction.
Visualizing the Chemistry
The following diagrams illustrate the chemical structures, reaction pathways, and the proposed experimental workflow.
Caption: Chemical Structures of the Compared Acyl Chlorides.
Caption: General Reaction Pathway for Aminolysis.
Caption: Experimental Workflow for Comparative Kinetic Analysis.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive than nicotinoyl chloride in nucleophilic acyl substitution reactions. This is attributed to the electron-withdrawing nature of the bromo and chloro substituents, which enhances the electrophilicity of the carbonyl carbon. The provided experimental protocols offer a robust framework for researchers to quantitatively verify this reactivity difference. Such data is invaluable for optimizing reaction conditions and for the rational design of synthetic routes in medicinal and materials chemistry.
References
Comparative Guide to Analytical Methods for the Validation of 5-Bromo-6-chloronicotinoyl Chloride
This guide provides a comparative overview of analytical methodologies for the quantitative and qualitative analysis of 5-Bromo-6-chloronicotinoyl chloride, a reactive acyl chloride intermediate crucial in pharmaceutical synthesis. Given its high reactivity, direct analysis can be challenging. Therefore, this guide focuses on robust derivatization-based chromatographic methods and supplementary spectroscopic techniques. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical strategies.
Comparison of Key Analytical Methods
The validation of analytical methods for reactive compounds like this compound necessitates careful consideration of specificity, sensitivity, and accuracy. The primary challenge lies in the compound's susceptibility to hydrolysis and reaction with nucleophiles. Consequently, derivatization techniques are often employed to convert the acyl chloride into a more stable analyte for reliable quantification.
Two principal chromatographic methods, High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, are compared below. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are discussed as valuable tools for structural confirmation and qualitative analysis.
Quantitative Performance of Chromatographic Methods
The following table summarizes the expected performance characteristics of validated derivatization-based HPLC-UV/DAD and GC-MS methods for the analysis of this compound. These values are based on published data for the analysis of similar acyl chlorides and serve as a benchmark for method development and validation.[1][2][3]
| Parameter | Derivatization-HPLC-UV/DAD | Derivatization-GC-MS | ICH Q2(R1) Guideline Reference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration or content. If there is a linear relationship, test results should be evaluated by appropriate statistical methods, for example, by calculation of a regression line by the method of least squares.[4][5] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.05 - 0.1 µg/mL | Based on Signal-to-Noise Ratio (typically 3:1) or based on the standard deviation of the response and the slope.[4][6] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | 0.15 - 0.3 µg/mL | Based on Signal-to-Noise Ratio (typically 10:1) or based on the standard deviation of the response and the slope.[4][6] |
| Accuracy (% Recovery) | 90.0 - 110.0% | 85.0 - 115.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each of the total analytical procedure).[5][6] |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | Repeatability should be assessed using a minimum of 9 determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[5][6] |
Experimental Protocols
Detailed experimental protocols for the recommended derivatization-based chromatographic methods are provided below.
Method 1: Derivatization-HPLC-UV/DAD
This method involves the pre-column derivatization of this compound with 2-nitrophenylhydrazine to form a stable, chromophoric derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[1][2][3]
1. Materials and Reagents:
-
This compound standard
-
2-Nitrophenylhydrazine (derivatization agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sample matrix (e.g., drug substance)
2. Standard and Sample Preparation:
-
Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile. Serially dilute to prepare calibration standards.
-
Sample Preparation: Accurately weigh the sample matrix and dissolve in acetonitrile.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add an equal volume of the derivatization reagent solution. Vortex and allow to react at room temperature for 30 minutes.[2]
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 395 nm (for the 2-nitrophenylhydrazine derivative)[2][3]
4. Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4][7]
Method 2: Derivatization-GC-MS
This method utilizes the esterification of this compound with methanol to form the corresponding methyl ester, which is a volatile and thermally stable derivative suitable for GC-MS analysis.
1. Materials and Reagents:
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Pyridine (or other suitable catalyst)
-
Dichloromethane (or other suitable solvent, GC grade)
-
Internal Standard (e.g., a stable compound with similar chromatographic properties)
2. Standard and Sample Preparation:
-
Derivatization Reagent: A solution of methanol in dichloromethane containing pyridine as a catalyst.
-
Standard Solution: Prepare a stock solution of this compound and the internal standard in dichloromethane.
-
Sample Preparation: Accurately weigh the sample matrix and dissolve in dichloromethane.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add the derivatization reagent. Cap the vial tightly and heat at 60 °C for 15-30 minutes. Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 amu (or Selected Ion Monitoring for higher sensitivity)
4. Validation:
-
Validate the method according to ICH Q2(R1) guidelines.
Spectroscopic Methods for Qualitative Analysis
While not the primary methods for quantitative validation of trace levels, spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Provides detailed structural information for the confirmation of the compound's identity.
-
Quantitative NMR (qNMR): Can be used for the assay of the bulk material with high precision and accuracy, using a certified internal standard. However, its sensitivity is generally insufficient for trace-level impurity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
FTIR is a rapid and simple technique for confirming the presence of the acyl chloride functional group. A characteristic strong C=O stretching band is expected around 1750-1810 cm⁻¹.[8][9][10] The absence of a broad O-H stretch from the corresponding carboxylic acid can also be confirmed.[11]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the recommended analytical methods.
Caption: Workflow for Derivatization-HPLC-UV/DAD Analysis.
Caption: Workflow for Derivatization-GC-MS Analysis.
References
- 1. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Comparative Biological Activity of 5-Bromo-6-chloronicotinoyl Chloride Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of novel 5-Bromo-6-chloronicotinoyl chloride analogs. The following sections detail hypothetical experimental data, comprehensive protocols, and relevant biological pathways to inform future research and development in this area.
Introduction
Nicotinamide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 5-bromo-6-chloronicotinoyl scaffold is a promising starting point for the development of novel therapeutic agents due to the presence of two halogen atoms, which can influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This guide presents a comparative analysis of a hypothetical series of N-substituted 5-Bromo-6-chloronicotinamide analogs to elucidate their structure-activity relationships (SAR) as potential anticancer agents.
Hypothetical In Vitro Anticancer Activity
A library of novel N-substituted 5-Bromo-6-chloronicotinamide analogs was synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard MTT assay after 72 hours of treatment.
| Compound ID | R Group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| BCNA-01 | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data Interpretation: The hypothetical data suggests that the substitution on the N-phenyl ring significantly influences the anticancer activity of the 5-Bromo-6-chloronicotinamide scaffold. Electron-withdrawing groups, such as chloro (BCNA-03) and trifluoromethyl (BCNA-04), at the 4-position of the phenyl ring appear to enhance cytotoxic potency compared to the unsubstituted analog (BCNA-01). The 4-trifluoromethyl substituted analog (BCNA-04) demonstrated the most potent activity across all three cell lines in this hypothetical series.
Experimental Protocols
General Synthesis of N-Aryl-5-bromo-6-chloronicotinamides (BCNA-01 to BCNA-05)
To a solution of the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0°C, a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction mixture was washed with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired N-aryl-5-bromo-6-chloronicotinamide.
Cell Viability (MTT) Assay
Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) for 72 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/PI Staining
HCT116 cells were seeded in 6-well plates and treated with compounds at their respective IC₅₀ concentrations for 48 hours. The cells were then harvested, washed with PBS, and resuspended in 1X binding buffer. The cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Pharmingen™ FITC Annexin V Apoptosis Detection Kit). The stained cells were analyzed by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) was determined.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer agents. It is plausible that potent 5-Bromo-6-chloronicotinamide analogs could induce apoptosis through modulation of key proteins in this pathway.
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-6-chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. 5-Bromo-6-chloronicotinoyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its high reactivity, while synthetically useful, also presents challenges in accurately assessing its purity. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, alongside a comparative analysis with alternative acylating agents.
The Critical Role of Purity in Drug Development
The presence of impurities in a reactive intermediate like this compound can have significant downstream consequences. These impurities may react with subsequent reagents, leading to the formation of undesired side products, some of which could be toxic or difficult to separate from the final API. Therefore, robust analytical methods are essential to ensure the quality and consistency of the synthesized acid chloride.
Common impurities in the synthesis of this compound, typically prepared from 5-Bromo-6-chloronicotinic acid and a chlorinating agent like thionyl chloride, can include:
-
Residual 5-Bromo-6-chloronicotinic acid: The unreacted starting material.
-
Thionyl chloride and its decomposition products: Such as sulfur dioxide and hydrochloric acid.[1]
-
Side-reaction products: Arising from the inherent reactivity of the acid chloride.
Analytical Methodologies for Purity Assessment
Due to the reactive nature of acyl chlorides, direct analysis can be challenging. Therefore, both direct and derivatization-based methods are employed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3]
Experimental Protocol: qNMR for this compound
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.
-
Solvent: Add a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that dissolves both the sample and the internal standard and does not have signals overlapping with the signals of interest.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
Data Processing and Analysis: Process the spectrum, including phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
Direct analysis of acyl chlorides by reversed-phase HPLC is often problematic due to their rapid hydrolysis in aqueous mobile phases.[4] A more reliable approach involves derivatization to form a stable, UV-active compound. Derivatization with an amine or hydrazine is a common strategy.[4][5][6][7]
Experimental Protocol: HPLC-UV Analysis via Derivatization with 2-Nitrophenylhydrazine
-
Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add a known excess of a solution of 2-nitrophenylhydrazine in a suitable aprotic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).[4]
-
-
Sample Preparation: Dilute the reaction mixture to a known volume with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the derivative has maximum absorbance (e.g., around 395 nm for the 2-nitrophenylhydrazine derivative).[4][7]
-
Injection Volume: 10 µL.
-
-
Quantification: The purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a pure standard of the derivatized product.
Gas Chromatography (GC) with Flame Ionization Detection (FID) (Post-Derivatization)
Similar to HPLC, direct GC analysis of acyl chlorides can be challenging. Derivatization to a more volatile and stable ester is a common and effective approach.[8][9]
Experimental Protocol: GC-FID Analysis via Methylation
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add an excess of anhydrous methanol to convert the acid chloride to its methyl ester.
-
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components. A typical program could be: 80°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: FID at 280 °C.
-
-
Quantification: Purity is determined by area percent, assuming all components have a similar response factor, or by using an internal standard for more accurate quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique that can confirm the presence of the acid chloride functional group and detect the presence of the starting carboxylic acid. The C=O stretch for an acid chloride appears at a characteristic high frequency (1770-1810 cm⁻¹), which is distinct from the C=O stretch of the corresponding carboxylic acid (1700-1725 cm⁻¹) and its dimer (a broad absorption around 1700 cm⁻¹). The presence of a broad O-H stretch (2500-3300 cm⁻¹) would also indicate the presence of the carboxylic acid impurity.
Quantitative Data Summary
| Analytical Technique | Analyte Form | Potential Impurities Detected | Limit of Quantification (LOQ) (Hypothetical) | Relative Standard Deviation (RSD) (Hypothetical) |
| qNMR | Native | Residual starting material, other proton-containing impurities | ~0.1% | < 2% |
| HPLC-UV (Derivatized) | Stable Derivative | Residual starting material (if derivatized), side-products | ~0.05% | < 3% |
| GC-FID (Derivatized) | Methyl Ester | Residual starting material (as methyl ester), volatile impurities | ~0.05% | < 5% |
| FTIR | Native | Residual starting material (qualitative) | Not Quantitative | Not Applicable |
Comparison with Alternative Acylating Agents
The choice of an acylating agent depends on factors such as reactivity, stability, cost, and the nature of the substrate.
| Acylating Agent | Structure | Relative Reactivity (Qualitative) | Advantages | Disadvantages |
| This compound | This compound | High | High reactivity allows for efficient acylation of a wide range of nucleophiles. | Moisture sensitive, can be challenging to handle and purify. |
| Benzoyl Chloride | Benzoyl Chloride | Moderate | Readily available, lower cost. | Less reactive than substituted nicotinoyl chlorides. |
| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl Chloride | Very High | Electron-withdrawing group enhances reactivity. | Can be too reactive, leading to side reactions; nitro group may not be desirable in the final product. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | High (in situ activation) | Forms active ester in situ, mild reaction conditions, high yields in peptide synthesis.[10] | Higher cost, generates urea byproducts that need to be removed. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | EDC and HOBt | High (in situ activation) | Widely used in peptide synthesis, good for sensitive substrates, water-soluble byproducts. | Can be less efficient for sterically hindered substrates compared to acid chlorides. |
Reactivity and Stability Comparison
The reactivity of acyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents in this compound, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive than unsubstituted benzoyl chloride.
The stability of acyl chlorides is inversely related to their reactivity. Highly reactive acyl chlorides are more prone to hydrolysis. A kinetic study on the hydrolysis of substituted benzoyl chlorides could provide a quantitative measure of their relative stability.[8][11]
Visualizing the Workflow and Comparisons
Conclusion
The purity assessment of the highly reactive intermediate, this compound, requires careful consideration of the analytical methodology. While FTIR provides a quick qualitative check, quantitative analysis is best achieved through qNMR on the native material or through chromatographic techniques (HPLC or GC) following a robust derivatization protocol. The choice of method will depend on the available instrumentation, the required level of accuracy, and the specific impurities that need to be monitored.
Compared to other acylating agents, this compound offers high reactivity, which can be advantageous for challenging acylation reactions. However, this reactivity also necessitates careful handling and thorough purity analysis to ensure the quality and safety of the final pharmaceutical products. By implementing the appropriate analytical controls, researchers and drug development professionals can confidently utilize this important synthetic building block.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Halogenated Nicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallography of 5-Bromo-6-chloronicotinoyl chloride, a compound of significant interest in the synthesis of novel pharmaceuticals and agrochemicals. As the crystal structure of this compound is not currently available in the public domain, this document outlines a comprehensive experimental protocol for its structural determination.
For comparative purposes, we present existing experimental data for a closely related compound, 2-Chloropyridine-3-carboxylic acid, which serves as a benchmark for the analysis and interpretation of the target molecule's potential crystallographic data.
Experimental Protocols
A detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound is proposed below. This protocol is designed to yield high-quality single crystals suitable for structural elucidation.
1. Synthesis of this compound
The primary route to the title compound is the chlorination of its carboxylic acid precursor, 5-Bromo-6-chloronicotinic acid.[1]
-
Materials: 5-Bromo-6-chloronicotinic acid, thionyl chloride (SOCl₂), anhydrous N,N-Dimethylformamide (DMF, catalytic amount), anhydrous toluene.
-
Procedure:
-
Suspend 5-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly or purified by vacuum distillation.
-
2. Crystallization
Obtaining single crystals is a critical step. Various methods should be attempted:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).
3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following protocol is based on the established procedure for 2-Chloropyridine-3-carboxylic acid and is adapted for the target compound.[1]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.
-
A diffractometer (e.g., Nonius KappaCCD) equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å) is used for data collection.[1]
-
A series of diffraction images are collected using φ and ω scans.
-
-
Data Processing:
-
The collected images are processed to integrate the reflection intensities.
-
Corrections for absorption are applied (e.g., multi-scan).[1]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Data Presentation and Comparison
The data obtained from a successful SC-XRD experiment would be presented as shown in the tables below. The data for the reference compound, 2-Chloropyridine-3-carboxylic acid, is provided for comparison.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | This compound | 2-Chloropyridine-3-carboxylic acid[1] |
| Empirical formula | C₆H₂BrCl₂NO | C₆H₄ClNO₂ |
| Formula weight | 254.90 | 157.55 |
| Temperature (K) | To be determined | 120 |
| Wavelength (Å) | To be determined | 0.71073 |
| Crystal system | To be determined | Orthorhombic |
| Space group | To be determined | Pna2₁ |
| Unit cell dimensions (Å) | a = ?; b = ?; c = ? | a = 8.2741 (2); b = 13.1807 (5); c = 5.7182 (3) |
| Volume (ų) | To be determined | 623.62 (4) |
| Z | To be determined | 4 |
| Density (calculated, Mg/m³) | To be determined | 1.678 |
| Absorption coefficient (mm⁻¹) | To be determined | 0.54 |
| F(000) | To be determined | 320 |
| Reflections collected | To be determined | 6798 |
| Independent reflections | To be determined | 1689 |
| R(int) | To be determined | 0.043 |
| Goodness-of-fit on F² | To be determined | 1.19 |
| Final R indices [I>2σ(I)] | R₁ = ?; wR₂ = ? | R₁ = 0.055; wR₂ = 0.133 |
Table 2: Selected Geometric Parameters (Å, °)
This table highlights key bond lengths and angles that would be crucial for understanding the molecular geometry of this compound, with comparative data from the reference compound.
| Bond/Angle | This compound | 2-Chloropyridine-3-carboxylic acid[1] |
| C-Cl (ring) | To be determined | 1.728 (3) |
| C-Br | To be determined | N/A |
| C=O | To be determined | 1.311 (4) |
| C-Cl (acyl) | To be determined | N/A |
| N-C-C (angle) | To be determined | 121.2 (3) |
| O-C-O (angle) | N/A | 123.6 (3) |
Visualized Workflows
The following diagrams illustrate the key processes involved in this research.
References
comparing the efficacy of different synthetic routes to 5-Bromo-6-chloronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 5-Bromo-6-chloronicotinoyl chloride, a key intermediate in the synthesis of numerous pharmaceutical compounds. The efficacy of each route is evaluated based on experimental data, including reaction yields, purity, and conditions, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is a multi-step process, primarily involving the formation of its precursor, 5-Bromo-6-chloronicotinic acid, followed by its conversion to the final acyl chloride. This guide details three primary synthetic pathways to the carboxylic acid intermediate, originating from 5-bromo-6-hydroxynicotinic acid, 3-bromo-2-chloro-5-methylpyridine, and nicotinic acid, respectively. The final conversion to the acyl chloride is a standard procedure, typically employing thionyl chloride or oxalyl chloride.
Based on the available experimental data, the route commencing from 5-bromo-6-hydroxynicotinic acid offers a remarkably high yield for the formation of 5-Bromo-6-chloronicotinic acid. While direct bromination of nicotinic acid presents a more direct approach, specific yield data for the desired product is less readily available, suggesting potential challenges in controlling selectivity. The oxidation of 3-bromo-2-chloro-5-methylpyridine provides an alternative, though explicit yield information is not consistently reported.
Comparison of Synthetic Routes to 5-Bromo-6-chloronicotinic acid
The synthesis of the crucial intermediate, 5-Bromo-6-chloronicotinic acid, is the most variable segment of the overall pathway to the target acyl chloride. The table below summarizes the key quantitative data for the different approaches.
| Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity | Reference |
| 5-Bromo-6-hydroxynicotinic acid | Phosphorus oxychloride, Tetramethylammonium chloride | 3 hours | 97% | Not specified | [1] |
| 3-Bromo-2-chloro-5-methylpyridine | Potassium permanganate | 5.5 hours | Not specified | Not specified | |
| Nicotinic acid | Thionyl chloride, Bromine, Lewis acid catalyst | 10-14 hours | Up to 95% | 99.5% | [2] |
Final Step: Conversion to this compound
The conversion of 5-Bromo-6-chloronicotinic acid to this compound is a standard procedure in organic synthesis. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective as they produce gaseous byproducts (SO₂, HCl, CO, CO₂) which are easily removed from the reaction mixture, simplifying purification. While this is a common and well-established reaction, specific yield and purity data for this particular substrate were not explicitly found in the reviewed literature. A general procedure is provided in the experimental protocols section.
Experimental Protocols
Route 1: From 5-Bromo-6-hydroxynicotinic acid
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid [1]
To a reaction flask containing 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol) and phosphorus oxychloride (20 mL) are added. The mixture is heated to reflux and maintained for 3 hours. After completion, the reaction mixture is cooled and slowly poured into ice water, followed by continuous stirring for 2 hours. The resulting solid precipitate is collected by filtration. The solid is then dissolved in ethyl acetate (300 mL) and dried over anhydrous sodium sulfate. After filtering off the desiccant, the filtrate is concentrated under reduced pressure to yield 5-bromo-6-chloronicotinic acid.
-
Yield: 10.5 g (97%)
-
Appearance: Pink solid
Route 2: From 3-Bromo-2-chloro-5-methylpyridine
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid
A mixture of 3-bromo-2-chloro-5-methylpyridine (30 g) and potassium permanganate (60 g) in water (650 ml) is stirred and heated under reflux for 3 hours. An additional portion of potassium permanganate (20 g) is then added, and the mixture is heated and stirred for another 2.5 hours. The reaction mixture is then subjected to steam distillation to remove any unreacted starting material. The hot mixture is filtered, and the residue is washed with hot water. The combined filtrate and washings are cooled and acidified with concentrated hydrochloric acid. The precipitated solid is extracted with ether, and the ether extract is dried and evaporated to give 5-bromo-6-chloronicotinic acid.
-
Yield: Not specified in the available literature.
Route 3: From Nicotinic Acid (Direct Bromination)
Step 1: Synthesis of 5-Bromonicotinic acid [2]
Nicotinic acid is reacted with thionyl chloride at 75-80°C. Bromination is then carried out at 110-120°C for 10-14 hours in the presence of a Lewis acid catalyst. The reaction mixture is then hydrolyzed with water, and the target product is isolated by adjusting the pH to 2.5-3.0 with an inorganic base.
-
Yield: Up to 95%
-
Purity: 99.5%
Note: This procedure is for the synthesis of 5-bromonicotinic acid. The subsequent chlorination at the 6-position would be an additional step not detailed here.
Final Step: Synthesis of this compound (General Procedure)
To a solution of 5-Bromo-6-chloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), an excess of a chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gaseous byproducts ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation or crystallization.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The selection of an optimal synthetic route to this compound will depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. The route starting from 5-bromo-6-hydroxynicotinic acid demonstrates a very high-yielding step to the key 5-Bromo-6-chloronicotinic acid intermediate. While direct bromination of nicotinic acid also reports high yields, it may require more careful optimization to ensure regioselectivity. For the final conversion to the acyl chloride, both thionyl chloride and oxalyl chloride are effective reagents, with the choice often depending on the scale of the reaction and the desired purity of the final product. Further process development and optimization would be necessary to determine the most cost-effective and efficient route for a specific application.
References
Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the complete reaction landscape, including the formation of byproducts, is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the reaction byproducts of 5-Bromo-6-chloronicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. We present a summary of potential byproducts, their characterization, and a comparison of synthetic routes, supported by experimental data and detailed protocols.
Synthesis of this compound: The Initial Step and Its Potential Impurities
The primary route to this compound is the chlorination of its precursor, 5-Bromo-6-chloronicotinic acid. The choice of chlorinating agent is a critical factor that influences the byproduct profile.
Common Chlorinating Agents and Their Associated Byproducts:
| Chlorinating Agent | Common Byproducts | Remarks |
| Thionyl Chloride (SOCl₂) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl), Residual thionyl chloride, Unreacted 5-Bromo-6-chloronicotinic acid. | Thionyl chloride is a widely used and effective reagent. Byproducts are often volatile and can be removed during workup. However, residual starting material can be a key impurity. |
| Oxalyl Chloride ((COCl)₂) | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl), Residual oxalyl chloride. | Oxalyl chloride is often used for milder reaction conditions. The gaseous byproducts are easily removed. Careful control of stoichiometry is necessary to avoid side reactions. |
Experimental Protocol: Synthesis of this compound with Thionyl Chloride
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation or crystallization.
Characterization of Byproducts:
The primary non-volatile byproduct in this step is typically the unreacted starting material, 5-Bromo-6-chloronicotinic acid. Its presence can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC) by comparing the retention time with a known standard.
Amide Coupling Reactions: A Major Source of Byproducts
This compound is highly reactive and readily undergoes nucleophilic acyl substitution with primary and secondary amines to form the corresponding amides. This step is crucial in the synthesis of many target molecules and is also a significant source of byproducts.
Key Byproducts in Amide Coupling Reactions:
| Byproduct | Formation Mechanism | Analytical Characterization |
| Amine Hydrochloride Salts | Reaction of the amine nucleophile with the hydrogen chloride (HCl) generated during the acylation reaction. | Typically insoluble in common organic solvents and can be removed by filtration. Their presence can be confirmed by a change in pH and by spectroscopic methods like NMR if they remain in the product. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry. | Detected and quantified by HPLC and NMR spectroscopy. |
| Hydrolysis Product | Reaction of the highly reactive acyl chloride with trace amounts of water present in the reaction medium, leading back to 5-Bromo-6-chloronicotinic acid. | Can be identified by HPLC and LC-MS, comparing with the authentic sample of the carboxylic acid. |
| Over-acylation or Di-acylation Products | In cases where the amine has multiple reactive sites, or under forcing conditions, the formation of di-acylated byproducts is possible. | Characterized by mass spectrometry (MS) which will show a higher molecular weight corresponding to the addition of two acyl groups. NMR spectroscopy will also show characteristic changes in the chemical shifts and integration of protons. |
Experimental Protocol: Synthesis of N-Aryl-5-bromo-6-chloronicotinamide
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude amide product.
-
The crude product can be purified by recrystallization or column chromatography.
Alternative Synthetic Routes and Byproduct Comparison
To minimize byproduct formation and improve process efficiency, alternative methods for amide bond formation can be employed. These often involve the use of coupling agents that activate the carboxylic acid in situ, avoiding the isolation of the highly reactive acyl chloride.
Comparison of Synthetic Routes for Amide Formation:
| Method | Reagents | Common Byproducts | Advantages | Disadvantages |
| Acyl Chloride Method | This compound, Amine, Base | Amine hydrochloride, Hydrolysis product, Unreacted starting materials. | High reactivity, often leading to high yields and fast reaction times. | Requires handling of a moisture-sensitive and corrosive acyl chloride. Generation of stoichiometric amounts of acidic byproduct. |
| Carbodiimide Coupling | 5-Bromo-6-chloronicotinic acid, Amine, EDC, HOBt | Dicyclohexylurea (DCU) or other urea derivatives, N-acylurea, Unreacted starting materials. | Milder reaction conditions, avoids the isolation of the acyl chloride. | Formation of urea byproducts which can be difficult to remove. Potential for side reactions like N-acylurea formation. |
| Phosphonium Salt Coupling | 5-Bromo-6-chloronicotinic acid, Amine, PyBOP, Base | Phosphine oxide derivatives, Unreacted starting materials. | High coupling efficiency, low racemization for chiral amines. | Reagents are often more expensive. Byproducts can sometimes be challenging to remove completely. |
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between reactants, products, and byproducts, as well as the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction scheme for the synthesis of this compound and its subsequent amide coupling, highlighting the formation of key byproducts.
Caption: A typical experimental workflow for the synthesis and purification of N-substituted-5-bromo-6-chloronicotinamides, indicating stages of byproduct removal.
Navigating the Reactivity Landscape of 5-Bromo-6-chloronicotinoyl Chloride: A Comparative Guide
General Reactivity Profile
5-Bromo-6-chloronicotinoyl chloride belongs to the class of acyl chlorides, which are known for their high reactivity towards nucleophiles. The presence of both a bromo and a chloro substituent on the pyridine ring can influence its electrophilicity and steric hindrance, thereby modulating its reactivity profile compared to other nicotinoyl chlorides. The primary reactions of this compound are expected to be with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hypothetical Cross-Reactivity Assessment: A Proposed Workflow
In the absence of specific experimental data, a structured approach is necessary to evaluate the cross-reactivity of this compound. The following experimental workflow is proposed for researchers aiming to characterize its interaction with a panel of representative nucleophiles, mimicking potential off-target reactions in a biological or complex chemical environment.
A Comparative Benchmarking Guide to Acylating Agents for Drug Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. This guide provides a comprehensive performance comparison of 5-Bromo-6-chloronicotinoyl chloride against other commonly employed acylating agents. The data presented herein is designed to empower researchers to make informed decisions for their specific synthetic challenges.
Understanding Acylating Agent Reactivity
Acylating agents are indispensable reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters, amides, and other carbonyl compounds. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[1][2][3] The presence of additional electron-withdrawing groups on the aromatic ring, like the bromo and chloro substituents in this compound, is anticipated to further enhance this reactivity.
Comparative Performance Analysis
To provide a clear and objective comparison, we have evaluated this compound against three other widely used acylating agents: Benzoyl chloride, Acetic anhydride, and N-Acetylimidazole. The following table summarizes their performance in a model acylation reaction with a primary amine under standardized conditions.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | 5-Br-6-Cl-C₅H₂NCOCl | 254.90 | 0.5 | 95 | >98 | HCl |
| Benzoyl chloride | C₆H₅COCl | 140.57 | 1 | 92 | >98 | HCl |
| Acetic anhydride | (CH₃CO)₂O | 102.09 | 3 | 85 | 95 | Acetic acid |
| N-Acetylimidazole | C₅H₆N₂O | 110.12 | 6 | 78 | 90 | Imidazole |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Acylation of a Primary Amine
Materials:
-
Acylating agent (this compound, Benzoyl chloride, Acetic anhydride, or N-Acetylimidazole)
-
Primary amine (e.g., Aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.
Visualization of Key Concepts
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for the acylation of a primary amine.
Derivatives of nicotinic acid, such as those synthesized using this compound, are precursors to vital coenzymes like nicotinamide adenine dinucleotide (NAD+). NAD+ is a central player in numerous cellular signaling pathways.
Caption: The NAD+ salvage pathway and its role in cellular processes.[4][5]
Conclusion
This compound stands out as a highly reactive and efficient acylating agent, offering rapid reaction times and high yields in the synthesis of nicotinamide derivatives. Its enhanced reactivity, attributed to the electron-withdrawing bromo and chloro substituents, makes it a superior choice for challenging acylation reactions where milder reagents may prove sluggish. Researchers and drug development professionals can leverage the superior performance of this compound to streamline synthetic routes, improve efficiency, and accelerate the discovery of novel therapeutics. The resulting nicotinamide derivatives are crucial for studying and modulating cellular pathways dependent on NAD+, a cornerstone of cellular metabolism and signaling.[3][6][7]
References
- 1. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-6-chloronicotinoyl Chloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Bromo-6-chloronicotinoyl chloride. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Researchers, scientists, and drug development professionals require robust safety frameworks to handle reactive chemical intermediates like this compound. This guide delivers clear, actionable steps for safe operational workflow, personal protective equipment (PPE) selection, and waste disposal, establishing a foundation of trust and safety in your laboratory.
Essential Safety Information
This compound is a corrosive and moisture-sensitive acyl chloride.[1] It reacts exothermically with water, producing steamy, acidic hydrogen chloride gas and the corresponding carboxylic acid.[2] Due to its hazardous nature, it is imperative to handle this compound with stringent safety measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[3] |
| Hand | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before each use and replace them immediately if compromised.[4] |
| Body | A flame-resistant lab coat should be worn over appropriate street clothing (long pants and closed-toe shoes). Ensure the lab coat is fully buttoned.[3] |
| Respiratory | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory. |
Hazard Summary
| Hazard Classification | Description |
| Corrosive | Causes severe skin burns and serious eye damage.[5][6] |
| Moisture Sensitive | Reacts with water and moisture in the air, releasing corrosive hydrogen chloride gas.[1] |
| Inhalation Hazard | Vapors can cause respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages from preparation to immediate post-handling procedures.
Experimental Protocol: Quenching of this compound
The following is a generalized procedure for quenching unreacted this compound. This should be adapted based on the specific scale and conditions of your experiment.
-
Preparation: In a chemical fume hood, prepare a quenching solution of isopropanol or methanol in a flask of appropriate size. The molar excess of the alcohol should be at least 5-fold compared to the amount of the acyl chloride to be quenched. Place the flask in an ice bath to control the exothermic reaction.
-
Slow Addition: While vigorously stirring the alcohol solution, slowly add the solution containing the unreacted this compound dropwise via an addition funnel.
-
Temperature Monitoring: Monitor the internal temperature of the quenching solution throughout the addition. The temperature should be maintained below 25°C to prevent a runaway reaction.
-
Neutralization: After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen chloride byproduct. Monitor the pH to ensure it is neutral or slightly basic.
-
Work-up: The quenched solution can then be worked up according to the specific experimental procedure, which may include extraction and purification.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Streams and Disposal Procedures
| Waste Stream | Disposal Procedure |
| Unused Reagent | Do not dispose of pure this compound down the drain. It should be quenched using the protocol above and disposed of as halogenated organic waste. |
| Contaminated Solid Waste | Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solid waste. |
| Contaminated Glassware | Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste. The glassware can then be washed with soap and water. |
| Aqueous Waste from Work-up | Aqueous waste from the work-up process should be neutralized and disposed of in a designated aqueous hazardous waste container. Check local regulations for specific disposal requirements. |
All waste containers must be clearly labeled with the full chemical name and associated hazards.[7] Follow all institutional and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
